Celgosivir
Description
Properties
IUPAC Name |
[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16/h7-8,10-12,14,16-17H,2-6H2,1H3/t7-,8-,10+,11+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJGLYIJVSDQAE-VWNXEWBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CN2CCC(C2C(C1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153153 | |
| Record name | Celgosivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121104-96-9 | |
| Record name | Celgosivir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121104-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Celgosivir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121104969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Celgosivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06580 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Celgosivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CELGOSIVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895VG117HN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Celgosivir's Mechanism of Action on Viral Glycoproteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Celgosivir, an oral prodrug of the natural iminosugar castanospermine, is a host-targeting antiviral agent with broad-spectrum activity against a range of enveloped viruses.[1][2] Its primary mechanism of action involves the competitive inhibition of host endoplasmic reticulum (ER) α-glucosidase I, a key enzyme in the N-linked glycoprotein processing pathway.[1][3] By disrupting the proper folding and maturation of viral envelope glycoproteins, this compound effectively hinders the assembly and release of infectious virions. This guide provides an in-depth technical overview of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Core Mechanism of Action: Inhibition of α-Glucosidase I
The antiviral activity of this compound is not directed at the virus itself, but rather at a crucial host cellular process that many enveloped viruses depend upon for replication. This compound is rapidly converted in vivo to its active form, castanospermine, which acts as a potent inhibitor of ER α-glucosidase I.[1][2][4]
2.1 The N-Linked Glycosylation Pathway
Viral envelope glycoproteins, like many host proteins, undergo post-translational modification in the ER. A critical step is N-linked glycosylation, where a pre-formed oligosaccharide (Glc₃Man₉GlcNAc₂) is transferred to asparagine residues of the nascent polypeptide chain. For the glycoprotein to fold correctly, it must enter the calnexin/calreticulin (CNX/CRT) cycle. This requires the sequential trimming of the terminal glucose residues by two resident ER enzymes: α-glucosidase I and II.[5]
-
α-Glucosidase I removes the terminal α-1,2-linked glucose residue.
-
α-Glucosidase II removes the subsequent two α-1,3-linked glucose residues.
The resulting monoglucosylated glycoprotein is then recognized and bound by the ER chaperones calnexin and calreticulin, which facilitate its correct folding.
2.2 this compound's Point of Intervention
This compound (as castanospermine) inhibits α-glucosidase I, preventing the removal of the first terminal glucose residue.[1][3] This disruption has several downstream consequences:
-
Prevention of Chaperone Interaction: The unprocessed, triglucosylated high-mannose glycans on the viral glycoproteins cannot be recognized by the calnexin/calreticulin chaperones.[6]
-
Protein Misfolding: Without the assistance of these chaperones, the viral glycoproteins are unable to achieve their correct tertiary and quaternary structures.[7][8] This leads to the accumulation of misfolded proteins in the ER. For instance, in Dengue virus (DENV), this compound treatment leads to the misfolding and ER accumulation of the non-structural protein 1 (NS1).[8]
-
Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the ER triggers a cellular stress response known as the UPR.[8][9]
-
Inhibition of Virion Assembly and Egress: The improperly folded glycoproteins are either retained in the ER and targeted for degradation or are incorporated into virions that are non-infectious. This ultimately leads to a significant reduction in the yield of infectious viral particles.[10]
The following diagram illustrates this compound's mechanism of action within the N-linked glycosylation pathway.
Caption: this compound inhibits α-glucosidase I, halting glycoprotein processing and leading to misfolding.
Quantitative Data Summary
The efficacy of this compound has been evaluated in numerous in vitro and in vivo studies against a variety of viruses.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Target | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Dengue Virus (DENV-1, 3, 4) | Various | - | < 0.7 | [11] |
| Dengue Virus (DENV-2) | Various | EC50 | 0.2 | [11] |
| Dengue Virus (DENV) | Primary Human Macrophages | EC50 | 5 | [4] |
| Hepatitis C Virus (HCV) (via BVDV surrogate) | MDBK | IC50 (Plaque Assay) | 16 | [11] |
| Hepatitis C Virus (HCV) (via BVDV surrogate) | MDBK | IC50 (CPE Assay) | 47 | [11] |
| Human Immunodeficiency Virus (HIV-1) | T cells | IC50 | 2.0 ± 2.3 | [11] |
| Bovine Viral Diarrhoea Virus (BVDV) | MDBK | IC50 | 1.27 | [11] |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CPE: Cytopathic Effect.
Table 2: In Vivo Efficacy of this compound in a Lethal Dengue Mouse Model (AG129)
| Dosing Regimen | Treatment Start | Outcome | Reference |
| 50 mg/kg (BID) for 5 days | Day 0 | 100% protection from lethal infection | [12] |
| 50 mg/kg (BID) for 5 days | 48h post-infection | Increased survival | [8][12] |
| 25 mg/kg (BID) for 3 days | Day 0 | Significant reduction in viremia | [13] |
| 33.3 mg/kg (TID) | - | Significant reduction in circulating viral load | [14] |
BID: Twice daily; TID: Three times daily.
Table 3: Pharmacokinetics of Castanospermine after this compound Administration in Humans (CELADEN Trial)
| Parameter | Mean Value | Unit | Reference |
| Cmax (Peak Concentration) | 5727 (30.2 µM) | ng/mL | [4][15] |
| Cmin (Trough Concentration) | 430 (2.3 µM) | ng/mL | [4][15] |
| Half-life (t½) | 2.5 (± 0.6) | hours | [4][15] |
Data from a study with a 400 mg loading dose followed by 200 mg twice daily.[4]
Key Experimental Protocols
This section details the methodologies for critical experiments used to characterize the mechanism and efficacy of this compound.
4.1 α-Glucosidase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on α-glucosidase activity in vitro.
-
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is proportional to enzyme activity.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
pNPG substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound or other test compounds
-
Sodium carbonate (Na₂CO₃) for stopping the reaction
-
96-well microplate and reader
-
-
Procedure:
-
Prepare solutions of α-glucosidase (e.g., 0.1 U/mL) and pNPG (e.g., 1 mM) in phosphate buffer.
-
In a 96-well plate, add 20 µL of various concentrations of this compound to the test wells. Add buffer to control wells.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank.
-
Incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100. The IC50 value is determined by plotting percent inhibition against inhibitor concentration.[16][17]
-
4.2 Plaque Reduction Assay
This assay determines the concentration of an antiviral agent required to reduce the number of infectious virus plaques by 50% (PRNT50).
-
Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The formation of plaques (localized areas of cell death) is inhibited by effective antiviral concentrations.
-
Materials:
-
Susceptible cell line (e.g., Vero, BHK-21)
-
Virus stock of known titer
-
This compound
-
Culture medium (e.g., DMEM)
-
Semi-solid overlay medium (e.g., containing methylcellulose or agarose)
-
Crystal violet or other vital stain
-
-
Procedure:
-
Seed cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the confluent cell monolayers with the this compound dilutions for 1-2 hours.
-
Remove the medium and infect the cells with a dilution of virus calculated to produce 50-100 plaques per well.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and wash the cells.
-
Overlay the cells with the semi-solid medium containing the corresponding concentrations of this compound.
-
Incubate the plates for a period sufficient for plaques to develop (e.g., 3-10 days, depending on the virus).
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize and count the plaques.
-
Calculate the EC50 value as the drug concentration that reduces the plaque number by 50% compared to the untreated virus control.
-
The workflow for a typical plaque reduction assay is visualized below.
Caption: Workflow for a plaque reduction assay to determine antiviral efficacy.
4.3 Analysis of Viral Glycoprotein Processing via Mass Spectrometry
Mass spectrometry (MS)-based glycoproteomics provides detailed, site-specific information on how this compound affects glycan structures.[18]
-
Principle: Viral glycoproteins are isolated, digested into peptides, and analyzed by high-resolution MS to identify the composition and structure of glycans at specific glycosylation sites. Inhibition by this compound would be expected to result in the detection of unprocessed high-mannose glycans retaining their terminal glucose residues.
-
Procedure Outline:
-
Sample Preparation: Infect cells with the virus in the presence or absence of this compound. Lyse the cells and immunoprecipitate the target viral glycoprotein.
-
Protein Digestion: Perform in-gel or in-solution digestion of the isolated glycoprotein using a protease like trypsin to generate glycopeptides.
-
Glycopeptide Enrichment (Optional): Use techniques like hydrophilic interaction liquid chromatography (HILIC) to enrich for glycopeptides from the complex peptide mixture.
-
LC-MS/MS Analysis: Analyze the glycopeptides using a high-resolution mass spectrometer (e.g., Orbitrap). Employ fragmentation methods like HCD (for peptide sequence) and ETD/EThcD (to preserve the labile glycan structure) for detailed characterization.
-
Data Analysis: Use specialized software (e.g., Byonic, pGlyco) to search the MS/MS data against protein databases to identify the peptide sequence, glycosylation site, and the attached glycan composition. Compare the glycan profiles between treated and untreated samples to identify the accumulation of triglucosylated structures.[19][20]
-
Logical Relationships and Signaling
This compound's primary action triggers a cascade of cellular events that culminate in an antiviral state. The relationship between these events is critical to its overall efficacy.
Caption: Logical cascade from this compound treatment to reduced viral titer.
Conclusion and Future Directions
This compound represents a compelling example of a host-targeting antiviral. Its mechanism, the inhibition of ER α-glucosidase I, disrupts a fundamental process required by numerous enveloped viruses for the proper folding of their surface glycoproteins.[3][21] This leads to impaired viral assembly and a reduction in infectious progeny. While robust preclinical data in both in vitro and in vivo models demonstrated significant antiviral activity, clinical trials in dengue patients did not show a significant reduction in viral load or fever.[22][23] This discrepancy has been attributed to factors such as the timing of treatment initiation and suboptimal dosing regimens.[24][25] Future research and development should focus on optimizing dosing strategies, exploring combination therapies, and applying this mechanism to other viral targets, such as SARS-CoV-2, where iminosugars have also shown inhibitory effects.[5][26] The detailed understanding of its core mechanism remains invaluable for the continued development of host-targeted antiviral therapeutics.
References
- 1. This compound, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. scispace.com [scispace.com]
- 6. Inhibition of cellular alpha-glucosidases results in increased presentation of hepatitis B virus glycoprotein-derived peptides by MHC class I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The case for re-examining glycosylation inhibitors, mimetics, primers and glycosylation decoys as antivirals and anti-inflammatories in COVID19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. α-Glucosidase Inhibitors Reduce Dengue Virus Production by Affecting the Initial Steps of Virion Morphogenesis in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Dose- and schedule-dependent protective efficacy of this compound in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Item - this compound reduces circulating virus in vivo immediately prior to normal time of death in untreated controls. - Public Library of Science - Figshare [plos.figshare.com]
- 15. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro α-glucosidase inhibitory assay [protocols.io]
- 17. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 18. MS-Based Analysis of Viral Glycoproteomics - Creative Proteomics [creative-proteomics.com]
- 19. ovid.com [ovid.com]
- 20. Mass spectrometry analysis of protein glycosylation and viral infectivity - Clinical Laboratory int. [clinlabint.com]
- 21. This compound, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection. | Semantic Scholar [semanticscholar.org]
- 22. Efficacy and safety of this compound in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Optimizing this compound therapy in mouse models of dengue virus infection of serotypes 1 and 2: The search for a window for potential therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. daneshyari.com [daneshyari.com]
- 26. The iminosugars this compound, castanospermine and UV-4 inhibit SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey from a Bean to a Broad-Spectrum Antiviral: A Technical Guide to the Discovery and Origin of Celgosivir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celgosivir, an α-glucosidase I inhibitor, represents a compelling example of natural product drug discovery, originating from the seeds of the Australian chestnut tree, Castanospermum australe. This technical guide provides an in-depth exploration of the discovery of its parent compound, castanospermine, the subsequent development of this compound, its mechanism of action, and a summary of its evaluation as a potential antiviral agent. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for the scientific community.
Discovery and Origin: From Castanospermum australe to Castanospermine
The story of this compound begins with the isolation of its precursor, castanospermine, from the seeds of Castanospermum australe, a large leguminous tree native to the east coast of Australia. Castanospermine is a polyhydroxy alkaloid, specifically an indolizidine alkaloid, that was first isolated in 1981.[1] It is a potent inhibitor of several glucosidase enzymes.[1]
Initial Isolation of Castanospermine
Early methods for isolating castanospermine were often described as tedious and resulted in low yields.[2] A more efficient process was later developed to improve the overall yield and avoid the use of hazardous solvents like pyridine.[2]
Experimental Protocol: Isolation of Castanospermine from Castanospermum australe Seeds
The following protocol is a synthesis of described methods for the extraction and purification of castanospermine.[2][3]
Materials:
-
Mature seeds of Castanospermum australe
-
75% Ethanol or a 3:7 (v/v) mixture of water and 2-propanol
-
Soxhlet apparatus
-
Petroleum ether
-
Dowex 50W-X4 (H+) ion-exchange resin
-
2 N aqueous ammonium hydroxide
-
Distilled water
Procedure:
-
Extraction: Commercially available mature seeds of Castanospermum australe are ground. The ground material is then subjected to continuous extraction in a Soxhlet apparatus with a 75% ethanol solution or a 3:7 (v/v) mixture of water and 2-propanol for 24 hours.[2][3]
-
Concentration and Filtration: The resulting extract is concentrated in vacuo and then filtered to remove solid impurities.
-
Solvent Partitioning: The aqueous extract is washed with petroleum ether to remove lipophilic substances.
-
Ion-Exchange Chromatography: The aqueous extract is then subjected to column chromatography using a Dowex 50W-X4 (H+) ion-exchange resin.[2]
-
Washing: The column is washed with distilled water to remove unbound impurities.
-
Elution: The desired alkaloid, castanospermine, is eluted from the column using 2 N aqueous ammonium hydroxide.[2]
-
Further Purification: The eluted fractions containing castanospermine can be further purified using techniques such as recrystallization to achieve a high degree of purity (>98%).[4]
Caption: Workflow for the isolation of castanospermine.
Development of this compound: A Prodrug Approach
While castanospermine demonstrated interesting biological activity, including antiviral properties, its therapeutic potential was limited, in part due to its highly polar nature, which can affect cell permeability.[3] To address this, a prodrug of castanospermine, this compound (6-O-butanoylcastanospermine), was developed.[5] this compound is designed to be more readily absorbed in vivo and is then rapidly converted to the active compound, castanospermine, by endogenous esterases.[6][7][8] This modification enhances its antiviral potency.[9]
Caption: Relationship between the source, natural product, and prodrug.
Mechanism of Antiviral Action
This compound's antiviral activity is host-directed, meaning it targets a host cell process that viruses exploit for their replication rather than targeting a viral protein directly.[8] The active form, castanospermine, is an inhibitor of α-glucosidase I, an enzyme located in the endoplasmic reticulum (ER).[8][10]
The N-linked Glycosylation Pathway and Viral Evasion:
-
Many viruses, particularly enveloped viruses, have glycoproteins on their surface that are crucial for proper folding, assembly, and entry into host cells.
-
These glycoproteins undergo post-translational modification in the ER, a process known as N-linked glycosylation.
-
A key step in this pathway is the trimming of terminal glucose residues from a precursor oligosaccharide by α-glucosidases I and II.
-
This trimming allows the viral glycoproteins to interact with ER chaperones like calnexin and calreticulin, which ensure their correct folding.[11]
Inhibition by Castanospermine:
-
Castanospermine inhibits α-glucosidase I, preventing the removal of the terminal glucose residue from the N-linked glycans of newly synthesized viral glycoproteins.[11]
-
This disruption of the trimming process leads to misfolded glycoproteins.[4]
-
The accumulation of misfolded proteins can induce the unfolded protein response (UPR) in the host cell.[9]
-
Ultimately, the production of infectious viral particles is reduced because the improperly folded glycoproteins cannot be correctly assembled into new virions.[9]
Caption: this compound's mechanism of action via α-glucosidase I inhibition.
Quantitative Data Summary
This compound has been evaluated against a range of viruses in preclinical studies and in human clinical trials, most notably for dengue fever and hepatitis C.
In Vitro Antiviral Activity
| Virus | Assay | Cell Line | IC50 / EC50 | Reference |
| HIV-1 | - | - | 2.0 ± 2.3 µM | [12] |
| Bovine Viral Diarrhoea Virus (BVDV) | Plaque Assay | - | 16 µM | [12] |
| Bovine Viral Diarrhoea Virus (BVDV) | Cytopathic Effect Assay | - | 47 µM | [12] |
| Dengue Virus Serotype 2 (DENV-2) | - | - | 0.2 µM | [12] |
| Dengue Virus Serotypes 1, 3, & 4 | - | - | < 0.7 µM | [12] |
In Vivo Efficacy in Animal Models
In a mouse model of lethal dengue infection (AG129 mice), this compound demonstrated significant protective effects.
| Dosing Regimen | Outcome | Reference |
| 50 mg/kg twice daily for 5 days | Full protection from lethal infection | [12] |
| 50, 25, or 10 mg/kg twice daily | More protective than a single 100 mg/kg daily dose | [12] |
Human Clinical Trial Pharmacokinetics (CELADEN Trial)
The CELADEN trial was a Phase 1b, randomized, placebo-controlled study to evaluate the efficacy and safety of this compound in patients with dengue fever.[6][13]
| Parameter | Value (Mean ± SD) | Reference |
| Dosing Regimen | 400 mg loading dose, then 200 mg twice daily for 5 days | [6][7] |
| Castanospermine Cmax | 5730 ng/mL (30.2 µM) | [7] |
| Castanospermine Cmin | 430 ng/mL (2.23 µM) | [7] |
| Castanospermine Half-life | 2.5 ± 0.6 hours | [7] |
| Oral Clearance (CL/F) | 132 ± 28 mL/min | [7] |
| Volume of Distribution (V/F) | 28.2 ± 9.1 L | [7] |
Note: In the CELADEN trial, while this compound was found to be safe and well-tolerated, it did not significantly reduce viral load or fever duration compared to the placebo group.[9][13]
Conclusion
This compound is a testament to the potential of natural products in modern drug discovery. Originating from the seeds of Castanospermum australe, the journey from the isolation of castanospermine to the chemical synthesis of its more potent prodrug, this compound, highlights a rational approach to drug development. Its host-directed mechanism of action, the inhibition of α-glucosidase I, offers a broad-spectrum antiviral strategy. While clinical trials in dengue patients did not meet primary efficacy endpoints, the data gathered on its safety, pharmacokinetics, and mechanism of action provide a valuable foundation for future research into iminosugar-based antiviral therapies. Further optimization of dosing regimens and exploration of its efficacy against other glycosylated viruses may yet unlock the full therapeutic potential of this molecule.[14]
References
- 1. Castanospermine - Wikipedia [en.wikipedia.org]
- 2. EP0202661A2 - Isolation of castanospermine and its use as an antidiabetic agent - Google Patents [patents.google.com]
- 3. Castanospermine reduces Zika virus infection-associated seizure by inhibiting both the viral load and inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large Scale Purification of Castanospermine | FSU Office of Research [research.fsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. scispace.com [scispace.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Efficacy and safety of this compound in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiviral Spectrum of Celgosivir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celgosivir, a prodrug of castanospermine, is an oral α-glucosidase I inhibitor with a broad spectrum of antiviral activity against a range of enveloped viruses.[1][2] Its mechanism of action is host-directed, targeting the host enzyme α-glucosidase I, which is crucial for the proper folding of viral glycoproteins in the endoplasmic reticulum (ER).[1][2] By inhibiting this enzyme, this compound disrupts the maturation of viral glycoproteins, leading to the production of non-infectious viral particles. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound, detailing its activity against various viruses, the experimental protocols used for its evaluation, and the underlying molecular pathways.
Mechanism of Action: Inhibition of Glycoprotein Processing
This compound's antiviral activity stems from its ability to inhibit the host enzyme α-glucosidase I. This enzyme is the first in a series of glucosidases in the endoplasmic reticulum that trim glucose residues from N-linked glycans attached to newly synthesized glycoproteins. This trimming process is a critical step in the quality control cycle of glycoprotein folding, mediated by the chaperones calnexin and calreticulin. Many viral envelope glycoproteins are heavily glycosylated and rely on this host cell machinery for their correct folding and subsequent assembly into new virions.
By inhibiting α-glucosidase I, this compound prevents the initial trimming of glucose residues, leading to the accumulation of misfolded viral glycoproteins. These improperly folded proteins are retained in the ER, targeted for degradation, and are not incorporated into new viral particles, thus reducing the yield of infectious virions.
Quantitative In Vitro Antiviral Activity
The in vitro antiviral efficacy of this compound has been evaluated against a variety of enveloped viruses. The following table summarizes the key quantitative data, including the 50% effective concentration (EC50) and the 50% inhibitory concentration (IC50), which represent the concentrations of the drug required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is also included to indicate the drug's selectivity index (SI = CC50/EC50 or IC50).
| Virus Family | Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Flaviviridae | Dengue Virus (DENV-1, 3, 4) | - | - | < 0.7 | - | - |
| Dengue Virus (DENV-2) | - | - | 0.2 | - | - | |
| Hepatitis C Virus (HCV) surrogate: Bovine Viral Diarrhea Virus (BVDV) | - | Plaque Assay | 16 | - | - | |
| Hepatitis C Virus (HCV) surrogate: Bovine Viral Diarrhea Virus (BVDV) | - | Cytopathic Effect Assay | 47 | - | - | |
| Hepatitis C Virus (HCV) surrogate: Bovine Viral Diarrhea Virus (BVDV) | - | In vitro assay | 1.27 | - | - | |
| Retroviridae | Human Immunodeficiency Virus (HIV-1) | - | - | 2.0 ± 2.3 | - | - |
| Coronaviridae | SARS-CoV-2 | Vero E6 | - | Dose-dependent inhibition | - | - |
| Herpesviridae | Cytomegalovirus (CMV) | - | - | Active in vitro | - | - |
| Orthomyxoviridae | Influenza Virus | - | - | Active in vitro | - | - |
Data compiled from multiple sources.[1][2][3] Note that for some viruses, specific quantitative data were not available in the reviewed literature, but in vitro activity was reported.
Experimental Protocols
The in vitro antiviral activity of this compound is typically assessed using a variety of cell-based assays. The choice of assay depends on the virus and the specific endpoint being measured. Below are detailed methodologies for key experiments.
Plaque Reduction Neutralization Test (PRNT)
This assay is considered the gold standard for quantifying the inhibition of infectious virus production.
a. Cell Seeding:
-
A suitable host cell line (e.g., Vero cells for Dengue virus) is seeded in 24- or 48-well plates to form a confluent monolayer.[4]
b. Compound Preparation:
-
This compound is serially diluted to various concentrations in a suitable solvent (e.g., DMSO) and then further diluted in cell culture medium.
c. Virus Infection and Treatment:
-
The cell monolayer is infected with a known amount of virus, typically at a multiplicity of infection (MOI) that produces a countable number of plaques.
-
After a short adsorption period (e.g., 1-2 hours), the viral inoculum is removed, and the cells are washed.
-
The cells are then overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) mixed with the different concentrations of this compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions or "plaques."[5]
d. Incubation and Staining:
-
The plates are incubated for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
After incubation, the cells are fixed (e.g., with formaldehyde) and stained with a dye such as crystal violet, which stains the living cells. Plaques appear as clear zones where the cells have been killed by the virus.[4]
e. Data Analysis:
-
The number of plaques in each well is counted.
-
The percentage of plaque reduction is calculated for each drug concentration relative to the virus control (no drug).
-
The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
a. Cell Seeding:
-
Host cells are seeded in 96-well plates and allowed to adhere overnight.
b. Treatment and Infection:
-
The cells are treated with serial dilutions of this compound.
-
Immediately after treatment, the cells are infected with a viral dose that causes significant CPE within a few days.
c. Incubation and Viability Measurement:
-
The plates are incubated until the virus control wells show a clear cytopathic effect.
-
Cell viability is then assessed using a variety of methods, such as:
-
MTT or XTT assay: Measures the metabolic activity of living cells.
-
Neutral Red uptake: Measures the accumulation of a dye in the lysosomes of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.[3]
-
d. Data Analysis:
-
The percentage of cell protection is calculated for each drug concentration relative to the cell control (no virus, no drug) and the virus control.
-
The EC50 value is determined from the dose-response curve.
HCV Replicon Assay
For Hepatitis C Virus, which is difficult to culture in the laboratory, a replicon system is often used to study viral replication.
a. Cell Lines:
-
Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins necessary for RNA replication and often include a reporter gene, such as luciferase.[6][7]
b. Compound Treatment:
-
The replicon-containing cells are seeded in multi-well plates and treated with various concentrations of this compound.[6]
c. Incubation and Reporter Gene Assay:
-
The plates are incubated for a defined period (e.g., 48-72 hours).
-
The level of HCV replication is quantified by measuring the activity of the reporter gene (e.g., luciferase activity).[7]
d. Data Analysis:
-
The percentage of inhibition of replicon replication is calculated for each drug concentration.
-
The EC50 value is determined from the resulting dose-response curve.
Conclusion
This compound demonstrates a broad-spectrum antiviral activity in vitro against a number of clinically significant enveloped viruses. Its host-targeted mechanism of action, the inhibition of α-glucosidase I, presents a high barrier to the development of viral resistance. The quantitative data and experimental protocols outlined in this guide provide a valuable resource for researchers and drug development professionals working on the evaluation and development of novel antiviral therapies. Further studies are warranted to fully elucidate the in vitro antiviral profile of this compound against a wider range of emerging and re-emerging viral pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
Pre-clinical Pharmacology and Toxicology of Celgosivir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Celgosivir (6-O-butanoyl-castanospermine) is a prodrug of castanospermine, an alkaloid isolated from the seeds of the Australian chestnut tree, Castanospermum australe. It is a potent inhibitor of α-glucosidase I, a key enzyme in the N-linked glycosylation pathway in the endoplasmic reticulum. This host-targeted mechanism of action confers broad-spectrum antiviral activity against a range of enveloped viruses, including Dengue virus (DENV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV) (as suggested by activity against the surrogate Bovine Viral Diarrhea Virus, BVDV). This technical guide provides a comprehensive overview of the pre-clinical pharmacology and toxicology of this compound, summarizing key data in structured tables, detailing experimental protocols, and visualizing critical pathways and workflows. While extensive pre-clinical efficacy data is available, comprehensive pre-clinical toxicology data is not widely published. This guide reflects the currently accessible information.
Pre-clinical Pharmacology
Mechanism of Action
This compound is rapidly metabolized to its active form, castanospermine, which inhibits the host enzyme α-glucosidase I.[1][2] This enzyme is responsible for the initial trimming of glucose residues from the N-linked glycan precursor (Glc3Man9GlcNAc2) on newly synthesized viral glycoproteins.[3] Inhibition of this step leads to misfolding of viral glycoproteins, which are then retained in the endoplasmic reticulum and targeted for degradation via the unfolded protein response (UPR).[4] This disruption of glycoprotein processing prevents the assembly and release of mature, infectious virions.[5]
Figure 1: Mechanism of action of this compound.
In Vitro Antiviral Activity
This compound has demonstrated potent in vitro activity against a variety of enveloped viruses. The following table summarizes its inhibitory concentrations (IC50) and effective concentrations (EC50) against several key viruses.
| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Bovine Viral Diarrhea Virus (BVDV) | MDBK | Plaque Assay | 16 | [5] |
| MDBK | Cytopathic Effect Assay | 47 | [5] | |
| - | In vitro assay | 1.27 | [2] | |
| Human Immunodeficiency Virus (HIV-1) | HIV-infected cells | Glycoprotein processing inhibition | 20 | [2] |
| - | Antiviral activity | 2.0 ± 2.3 | [2] | |
| Dengue Virus (DENV-1, 3, 4) | - | - | < 0.7 | [2] |
| Dengue Virus (DENV-2) | - | - | 0.2 | [2] |
In Vivo Efficacy
Pre-clinical in vivo studies, primarily in mouse models of Dengue virus infection, have demonstrated the efficacy of this compound in reducing viremia and increasing survival.
| Animal Model | Virus Strain | Dosing Regimen | Key Findings | Reference |
| AG129 Mice | Mouse-adapted DENV | 50 mg/kg, twice daily (BID) for 5 days | Fully protected from lethal infection, even with treatment delayed by 48 hours. | [2] |
| AG129 Mice | Mouse-adapted DENV | 10, 25, or 50 mg/kg BID vs. 100 mg/kg once daily | Twice-a-day regimen was more protective than a single daily dose. | [2] |
| AG129 Mice | Mouse-adapted DENV-2 | 25 mg/kg BID castanospermine vs. 50 mg/kg BID this compound | This compound was approximately twice as potent as castanospermine. | [6] |
| AG129 Mice | DENV-2 (clinical strain) | - | Significantly reduced viremia by 88% (treatment at infection) and 55% (treatment delayed by 1 day). | [7] |
| AG129 Mice (ADE model) | Mouse-adapted DENV-2 | - | Effective in a lethal antibody-dependent enhancement (ADE) model. | [4] |
Pharmacokinetics (ADME)
This compound is a prodrug designed for improved oral bioavailability compared to its active metabolite, castanospermine.
| Parameter | Species | Key Findings | Reference |
| Absorption | In vitro (JM-1, B16F10 cells) | This compound showed 30-50 fold higher uptake into cells compared to castanospermine. | [8] |
| In vivo | Well absorbed in vivo. | [1][2] | |
| Metabolism | In vitro & In vivo | Rapidly converted to castanospermine. | [1][2][6] |
| Pharmacokinetics in Mice | - | This compound is rapidly metabolized to castanospermine. The steady-state minimum concentration of castanospermine is a critical parameter for efficacy. | [6][9] |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Methodology:
-
Cell Line: A suitable cell line (e.g., MDBK for BVDV studies) is seeded in 96-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: The luminescence signals are compared to the vehicle control to determine the concentration of this compound that causes a 50% reduction in cell viability (CC50).[2]
In Vivo Dengue Virus Mouse Model
Objective: To evaluate the in vivo efficacy of this compound against Dengue virus infection.
Methodology:
-
Animal Model: AG129 mice, which are deficient in interferon-α/β and -γ receptors, are commonly used as they are susceptible to DENV infection.[1]
-
Virus Infection: Mice are infected with a lethal dose of a mouse-adapted DENV strain (e.g., S221 strain of DENV-2).
-
Treatment: this compound is administered via a specified route (e.g., intraperitoneal injection) at various doses and schedules (e.g., 50 mg/kg BID for 5 days). Treatment can be initiated at the time of infection or delayed.
-
Monitoring: Animals are monitored daily for survival and clinical signs of disease.
-
Viremia Measurement: Blood samples are collected at various time points post-infection to quantify viral load using methods such as plaque assays or quantitative real-time PCR (qRT-PCR).
-
Data Analysis: Survival curves are generated and compared between treated and control groups. Viremia levels are also compared to assess the antiviral effect of the treatment.[2][6]
Figure 2: Workflow for in vivo efficacy testing in a Dengue mouse model.
Pre-clinical Toxicology
The toxicology of castanospermine, the active metabolite of this compound, has been studied to some extent. At doses higher than 250 mg/kg in mice, castanospermine was associated with weight loss, diarrhea, and other signs of gastrointestinal toxicity.[8]
The following sections describe the standard types of pre-clinical toxicology studies that are typically conducted for a new drug candidate.
Acute, Sub-chronic, and Chronic Toxicity
These studies are designed to evaluate the potential toxicity of a drug after single and repeated administrations.
-
Acute Toxicity: Involves the administration of a single, high dose to animals (typically rodents and a non-rodent species) to determine the immediate effects and the median lethal dose (LD50).
-
Sub-chronic Toxicity (e.g., 28-day or 90-day studies): The drug is administered daily for a period of 28 or 90 days to two species (a rodent and a non-rodent). These studies help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).[15]
-
Chronic Toxicity (e.g., 6-month or longer): Similar to sub-chronic studies but with a longer duration of administration, intended to assess the long-term effects of the drug.
Genotoxicity
Genotoxicity studies are conducted to assess the potential of a drug to damage genetic material. A standard battery of tests includes:[16][17][18]
-
Ames Test: A bacterial reverse mutation assay to detect gene mutations.[19][20][21]
-
In Vitro Mammalian Cell Cytogenetic Assay: To evaluate chromosomal damage in mammalian cells.
-
In Vivo Genotoxicity Assay: Typically a micronucleus test in rodents to assess chromosomal damage in bone marrow cells.
Carcinogenicity
Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to evaluate the tumor-forming potential of a drug. These are generally required for drugs intended for long-term use.
Reproductive and Developmental Toxicology
These studies assess the potential effects of a drug on fertility and fetal development.[3][5][8][22][23][24][25][26][27][28]
-
Fertility and Early Embryonic Development: Evaluates the effects on male and female fertility and early stages of pregnancy.
-
Embryo-fetal Development: Assesses the potential for the drug to cause birth defects when administered during organogenesis.
-
Pre- and Postnatal Development: Examines the effects of the drug on the later stages of pregnancy, delivery, and lactation, as well as the growth and development of the offspring.
Figure 3: Standard pre-clinical toxicology studies for an IND submission.
Conclusion
This compound is a promising host-targeted antiviral agent with a well-defined mechanism of action and demonstrated pre-clinical efficacy against several important human viral pathogens, most notably Dengue virus. Its prodrug design enhances cellular uptake and in vivo potency. While clinical studies have provided some insights into its safety profile in humans, a comprehensive public repository of its pre-clinical toxicology data is not available. The information presented in this guide, based on published literature and general regulatory requirements, provides a foundational understanding of the pre-clinical pharmacology and toxicology of this compound for researchers and drug development professionals. Further investigation into the complete pre-clinical safety data package would be necessary for a full risk assessment.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]
- 5. Non‐clinical considerations for supporting accelerated inclusion of pregnant women in pre‐licensure clinical trials with anti‐HIV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing this compound therapy in mouse models of dengue virus infection of serotypes 1 and 2: The search for a window for potential therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dengue and dengue hemorrhagic fever fact sheet 117 [storage.googleapis.com]
- 8. fda.gov [fda.gov]
- 9. Dose- and schedule-dependent protective efficacy of this compound in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. criver.com [criver.com]
- 17. Genotoxicity assessment of cellulose nanofibrils using a standard battery of in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scitovation.com [scitovation.com]
- 19. Evaluation of the mutagenic and genotoxic activities of anti-hepatitis B analogs of beta-L-adenosine by the Ames test and the Comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of the performance of the Ames II assay: a collaborative study with 19 coded compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmaceutical and Safety Profile Evaluation of Novel Selenocompounds with Noteworthy Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. Developmental and reproductive toxicology - ERBC [erbc-group.com]
- 25. Review of embryo-fetal developmental toxicity studies performed for pharmaceuticals approved by FDA in 2016 and 2017 | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 26. researchgate.net [researchgate.net]
- 27. Review of embryo-fetal developmental toxicity studies performed for pharmaceuticals approved by FDA in 2020 and 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Reproductive Toxicology - IITRI [iitri.org]
A Technical Guide to the Chemical Synthesis and Derivatives of Celgosivir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celgosivir, a 6-O-butanoyl ester derivative of the natural product castanospermine, is an oral prodrug that has garnered significant interest in the field of antiviral research.[1] It functions as a potent inhibitor of α-glucosidase I, a host enzyme crucial for the proper folding and maturation of viral glycoproteins.[2][3] By disrupting this host-mediated process, this compound exhibits broad-spectrum antiviral activity against a range of enveloped viruses, including Flaviviruses such as the dengue virus, as well as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).[4] This technical guide provides a comprehensive overview of the chemical synthesis of this compound, its mechanism of action, and available data on its derivatives.
Chemical Synthesis of this compound
The most widely adopted synthetic route to this compound (6-O-butanoylcastanospermine) commences with its parent compound, castanospermine. The key challenge in this synthesis is the regioselective acylation of the C-6 hydroxyl group among the four secondary hydroxyl groups of castanospermine. A highly effective one-pot procedure has been developed to achieve this selective butanoylation.[5]
Experimental Protocol: One-Pot Synthesis of this compound
This procedure, adapted from improved methods, allows for the efficient synthesis of this compound with a high yield.[5]
Materials:
-
Castanospermine
-
Bis(tributyltin) oxide
-
Toluene
-
Butyryl chloride
-
Ethanol
-
Anhydrous Hydrogen Chloride (HCl) in ethanol or isopropanol
-
Heptane
Procedure:
-
A mixture of castanospermine and bis(tributyltin) oxide (in a molar ratio of approximately 1:1.8) in toluene is heated to reflux. A Dean-Stark trap is used to azeotropically remove water from the reaction mixture.
-
After complete water removal (typically after 3-4 hours), the reaction mixture is cooled to a low temperature (e.g., -15°C to -10°C).
-
Butyryl chloride (approximately 1.8 molar equivalents relative to castanospermine) is added dropwise to the cooled solution, maintaining the low temperature.
-
The reaction is allowed to warm to room temperature and stirred for a designated period (e.g., 2 hours).
-
The reaction is then quenched by the addition of ethanol.
-
Anhydrous hydrogen chloride (in ethanol or isopropanol) is added to the mixture to precipitate the hydrochloride salt of this compound.
-
The resulting solid is collected by filtration, washed with a non-polar solvent such as heptane, and dried under vacuum to yield 6-O-butanoylcastanospermine hydrochloride.
This improved one-pot procedure has been reported to achieve a yield of approximately 83%.[5] Earlier methods involving dibutyltin oxide in methanol followed by in-situ treatment with an acid chloride and triethylamine resulted in lower yields ranging from 18% to 44%.[5]
Quantitative Data on this compound Synthesis
| Parameter | Value | Reference |
| Starting Material | Castanospermine | [5] |
| Key Reagents | Bis(tributyltin) oxide, Butyryl chloride | [5] |
| Solvent | Toluene | [5] |
| Reported Yield | 83% | [5] |
Mechanism of Action: Inhibition of Viral Glycoprotein Processing
This compound's antiviral activity stems from its ability to inhibit the host enzyme α-glucosidase I located in the endoplasmic reticulum (ER). This enzyme is responsible for the initial trimming of glucose residues from N-linked glycans on newly synthesized viral glycoproteins. Inhibition of this crucial step leads to the accumulation of misfolded glycoproteins, which are subsequently targeted for degradation by the ER-associated protein degradation (ERAD) pathway. The improper folding of viral envelope proteins prevents the assembly of mature, infectious virions, thereby halting the viral life cycle.
Caption: Mechanism of action of this compound in the endoplasmic reticulum.
Derivatives of this compound
While this compound itself is a derivative of castanospermine, dedicated research on further derivatives of 6-O-butanoylcastanospermine is limited in publicly available literature. However, extensive research has been conducted on other 6-O-acyl derivatives of castanospermine to explore their structure-activity relationships (SAR). These studies provide valuable insights into how modifications to the acyl chain at the C-6 position can influence antiviral activity and toxicity.
The general synthetic approach to these derivatives follows a similar principle to the this compound synthesis, involving the regioselective acylation of castanospermine at the 6-position with various acyl chlorides or anhydrides.
Antiviral Activity of this compound and Related Compounds
The antiviral efficacy of this compound has been demonstrated against a variety of viruses. The following table summarizes key in vitro and in vivo data.
| Compound | Virus | Assay | Activity (IC50 / EC50) | Reference |
| This compound | HIV-1 | --- | 2.0 ± 2.3 μM (IC50) | [6] |
| This compound | Bovine Viral Diarrhoea Virus (BVDV) | Plaque Assay | 16 μM (IC50) | [6] |
| This compound | Bovine Viral Diarrhoea Virus (BVDV) | Cytopathic Effect Assay | 47 μM (IC50) | [6] |
| This compound | Dengue Virus 2 (DENV2) | --- | 0.2 μM (EC50) | [6] |
| This compound | Dengue Virus 1, 3, 4 (DENV1, 3, 4) | --- | < 0.7 μM (EC50) | [6] |
| This compound | α-glucosidase | --- | 0.7 µg/ml (IC50) | [7] |
| Castanospermine | HIV-infected cells (glycoprotein processing) | --- | 254 μM (IC50) | [6] |
| This compound | HIV-infected cells (glycoprotein processing) | --- | 20 μM (IC50) | [6] |
Pharmacokinetic studies in mice have shown that this compound is rapidly metabolized to its active form, castanospermine. In a lethal mouse model of dengue virus infection, a twice-daily regimen of this compound was found to be more protective than a single daily dose, highlighting the importance of maintaining a minimum concentration of the active compound.
Experimental Workflow for Antiviral Activity Assessment
The evaluation of this compound and its derivatives' antiviral activity typically follows a standardized workflow.
Caption: General experimental workflow for in vitro antiviral evaluation.
Conclusion
This compound represents a promising class of host-targeting antiviral agents with a well-defined mechanism of action. Its chemical synthesis from castanospermine is efficient and high-yielding. While the exploration of direct this compound derivatives is not extensively documented, the broader class of 6-O-acyl castanospermine analogs provides a rich area for future research and development. The data presented in this guide offer a solid foundation for researchers and professionals in the field to build upon in the ongoing effort to develop novel and effective antiviral therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. U.S. Patent for Ladder mountable container Patent (Patent # D 300,563 issued April 4, 1989) - Justia Patents Search [patents.justia.com]
- 3. jocpr.com [jocpr.com]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Celgosivir's potential as a broad-spectrum antiviral
An In-depth Technical Guide to the Broad-Spectrum Antiviral Potential of Celgosivir
Executive Summary
This compound, an oral prodrug of the natural iminosugar castanospermine, represents a compelling host-directed approach to antiviral therapy. By inhibiting the host enzyme α-glucosidase I in the endoplasmic reticulum, this compound disrupts the proper folding of viral glycoproteins, a critical step for the maturation and replication of many enveloped viruses. This mechanism confers a broad spectrum of activity and presents a higher barrier to the development of viral resistance compared to direct-acting antivirals. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profiles, and clinical evaluation against a range of viruses, including Dengue virus, Hepatitis C virus, and SARS-CoV-2. Detailed experimental methodologies and quantitative data are presented to serve as a resource for researchers and drug development professionals.
Mechanism of Action
This compound (6-O-butanoyl-castanospermine) is rapidly absorbed and converted in vivo to its active form, castanospermine.[1][2] Castanospermine inhibits the host enzyme α-glucosidase I, which is located in the endoplasmic reticulum (ER).[3] This enzyme is responsible for the initial trimming of glucose residues from N-linked oligosaccharides on newly synthesized glycoproteins.[2]
For many enveloped viruses, the correct glycosylation and subsequent folding of their envelope proteins are essential for forming infectious viral particles. By preventing the trimming of the terminal glucose residue, this compound disrupts the interaction between viral glycoproteins and ER-resident chaperones like calnexin and calreticulin.[4][5] This leads to protein misfolding, accumulation of immature viral proteins in the ER, and ultimately, the inhibition of viral assembly and secretion.[6][7] This host-targeted mechanism makes it broadly active against enveloped viruses that rely on this glycosylation pathway.[2][8]
For instance, in Dengue virus (DENV), this compound treatment leads to the misfolding and accumulation of the non-structural protein 1 (NS1) in the ER, contributing to its antiviral effect.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The iminosugars this compound, castanospermine and UV-4 inhibit SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The iminosugars this compound, castanospermine and UV-4 inhibit SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Notes and Protocols for Celgosivir Treatment in Dengue Virus Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celgosivir, a prodrug of castanospermine, is an oral α-glucosidase I inhibitor that has demonstrated antiviral activity against all four serotypes of the dengue virus (DENV) in preclinical studies.[1][2] Its mechanism of action centers on the inhibition of a host-cell enzyme, α-glucosidase I, which is crucial for the proper folding of viral glycoproteins in the endoplasmic reticulum (ER).[1][2] This disruption leads to misfolded viral proteins, particularly the envelope (E) and non-structural protein 1 (NS1), ultimately reducing the production of infectious virions.[1][3] This document provides detailed application notes and protocols for the use of this compound in dengue virus cell culture experiments, intended to guide researchers in virology and antiviral drug development.
Mechanism of Action
This compound exerts its antiviral effect by targeting the host's N-linked glycosylation pathway. Specifically, it inhibits α-glucosidase I, an enzyme responsible for the initial trimming of glucose residues from nascent N-linked glycans on glycoproteins within the ER.[4][5] For enveloped viruses like dengue, correct glycosylation and subsequent folding of viral envelope proteins (prM and E) are essential for the assembly and secretion of infectious progeny virions.
By inhibiting α-glucosidase I, this compound leads to the accumulation of improperly folded viral glycoproteins.[4] This triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis.[1][3] However, in the context of a viral infection, this disruption in protein folding proves detrimental to the virus, leading to the retention and degradation of viral proteins and a significant reduction in the yield of infectious virus particles.[3] Studies have specifically shown that this compound treatment causes the misfolding and accumulation of the DENV NS1 protein in the endoplasmic reticulum.[3]
Data Presentation
The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various dengue virus serotypes in different cell lines.
Table 1: In Vitro Efficacy of this compound against Dengue Virus Serotypes
| Dengue Serotype | Cell Line | EC50 (µM) | Reference |
| DENV-1 | Various | < 0.7 | [6] |
| DENV-2 | Various | 0.2 | [6] |
| DENV-3 | Various | < 0.7 | [6] |
| DENV-4 | Various | < 0.7 | [6] |
| DENV (unspecified) | Primary Human Macrophages | 5 | [7] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) | Reference |
| Not Specified | Not Specified | > 50 (implied) | General Safety Profile |
Note: Specific CC50 values are not consistently reported across the reviewed literature, but this compound is generally considered to have a favorable safety profile in vitro.
Experimental Protocols
Dengue Virus Plaque Assay for Titer Determination
This protocol is used to quantify the amount of infectious virus in a sample.
Materials:
-
BHK-21 (Baby Hamster Kidney) or Vero cells
-
24-well plates
-
Growth medium (e.g., RPMI 1640 or DMEM with 10% FBS)
-
Serum-free medium
-
Dengue virus stock
-
Methylcellulose overlay medium (0.8% methylcellulose in growth medium with 2% FBS)
-
Formaldehyde (3.7%)
-
Crystal Violet solution (1%)
Procedure:
-
Seed BHK-21 or Vero cells in 24-well plates to form a confluent monolayer overnight.
-
Prepare 10-fold serial dilutions of the virus sample in serum-free medium.
-
Remove the growth medium from the cells and infect with 100 µL of each virus dilution.
-
Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution of the virus and prevent the cell monolayer from drying out.
-
After incubation, remove the virus inoculum.
-
Overlay the cells with 1 mL of methylcellulose overlay medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator. Incubation time will vary depending on the DENV serotype and cell line used (typically 4-5 days for BHK-21 and 5-8 days for Vero cells).[8]
-
After the incubation period, fix the cells by adding 1 mL of 3.7% formaldehyde per well and incubate for at least 30 minutes.
-
Carefully remove the overlay and formaldehyde.
-
Stain the cells with 1% Crystal Violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the plaques (clear zones where cells have been lysed by the virus). The virus titer is expressed as plaque-forming units per milliliter (PFU/mL).
Antiviral Activity Assay (Plaque Reduction Assay)
This protocol determines the concentration of this compound that inhibits viral replication.
Materials:
-
Confluent cell monolayers (e.g., BHK-21, Vero) in 24-well plates
-
Dengue virus stock (at a concentration that produces a countable number of plaques)
-
This compound stock solution
-
Growth medium and serum-free medium
-
Methylcellulose overlay medium
-
Reagents for plaque assay (Formaldehyde, Crystal Violet)
Procedure:
-
Prepare serial dilutions of this compound in the growth medium.
-
Infect the confluent cell monolayers with dengue virus as described in the plaque assay protocol (steps 1-4).
-
After viral adsorption, remove the inoculum.
-
Add 1 mL of methylcellulose overlay medium containing the different concentrations of this compound to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Incubate, fix, and stain the plates as described in the plaque assay protocol (steps 7-11).
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control.
-
The EC50 (50% effective concentration) is determined by plotting the percentage of plaque reduction against the drug concentration.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of this compound on the host cells.
Materials:
-
Cells (same type as used in the antiviral assay)
-
96-well plates
-
Growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or solubilization buffer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the growth medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the wells. Include a cell-only control (no drug).
-
Incubate the plate for the same duration as the antiviral assay.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration compared to the cell-only control.
-
The CC50 (50% cytotoxic concentration) is determined by plotting the percentage of cell viability against the drug concentration.
Visualizations
Caption: Workflow for evaluating this compound's antiviral activity.
Caption: this compound's mechanism of action in dengue-infected cells.
References
- 1. This compound treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. Dengue and dengue hemorrhagic fever fact sheet 117 [storage.googleapis.com]
- 5. Quantification of Dengue Virus infectivity in cell lines [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Improved Focus-Forming Assay for Determination of the Dengue Virus Titer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Celgosivir in a Lethal Mouse Model of Dengue Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Celgosivir, an α-glucosidase I inhibitor, in a lethal mouse model of dengue virus (DENV) infection. The data and protocols are compiled from preclinical studies aimed at evaluating the in vivo efficacy of this compound as a potential therapeutic agent against dengue fever.
Mechanism of Action
This compound is a pro-drug of castanospermine and functions by inhibiting the host enzyme α-glucosidase I in the endoplasmic reticulum.[1] This inhibition disrupts the proper folding of viral glycoproteins, such as the DENV non-structural protein 1 (NS1), leading to their misfolding and accumulation in the endoplasmic reticulum.[2] This process ultimately reduces the production of infectious virions.[3] this compound has demonstrated potent inhibitory activity against all four serotypes of the dengue virus in preclinical studies.[2][4]
Key Findings from Preclinical Studies
In vivo studies utilizing the AG129 mouse model, which is deficient in type I and II interferon receptors and thus highly susceptible to DENV infection, have demonstrated the protective efficacy of this compound.[1] Treatment with this compound has been shown to enhance survival rates, reduce viremia (viral load in the blood), and modulate the host's immune response.[1][2] Notably, the antiviral effect is dose- and schedule-dependent, with twice-daily dosing regimens showing greater efficacy than once-daily administration.[4]
Data Presentation
Table 1: Survival Efficacy of this compound in a Lethal DENV ADE Mouse Model
| Treatment Group | Dosage Regimen | Survival Rate (%) | Reference |
| This compound | 50 mg/kg twice daily (BID) | 100% | [5] |
| This compound | 25 mg/kg twice daily (BID) | 63% | [5] |
| This compound | 10 mg/kg twice daily (BID) | 13% | [5] |
| This compound | 100 mg/kg once daily (QD) | 0% | [5] |
| Placebo | Vehicle control | 0% | [5] |
Antibody-Dependent Enhancement (ADE) model mimics a secondary dengue infection.
Table 2: Viremia Reduction with this compound Treatment in DENV-2 Infected AG129 Mice
| Treatment Group | Dosage | Treatment Start | Viremia Reduction (fold change) | P-value | Reference |
| This compound | 50 mg/kg BID | Day 0 post-infection | 6.8 | P=0.00127 | [5] |
| This compound | 50 mg/kg BID | Day 0 post-infection | 7.8 | P=0.0002 | [5] |
| This compound | 50 mg/kg BID | Day 0 post-infection | 12.5 | P=0.0041 | [5] |
| This compound | 50 mg/kg BID | Day 3 post-infection | No significant reduction | - | [6][7] |
BID: twice daily
Experimental Protocols
Lethal Mouse Model of Dengue Infection (AG129 mice)
This protocol describes the establishment of a lethal dengue virus infection in AG129 mice, which are deficient in both interferon-α/β and -γ receptors.
Materials:
-
AG129 mice (8-12 weeks old)
-
Mouse-adapted dengue virus strain (e.g., DENV-2 S221)
-
Cell culture medium (e.g., DMEM)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles for injection
Procedure:
-
Virus Preparation: Propagate the mouse-adapted DENV strain in a suitable cell line (e.g., C6/36 or Vero cells). Determine the virus titer using a plaque assay. Dilute the virus stock in sterile PBS or cell culture medium to the desired lethal dose.
-
Infection: Infect AG129 mice intravenously (i.v.) or intraperitoneally (i.p.) with the prepared lethal dose of the virus. The specific dose will depend on the virus strain and mouse colony and should be predetermined in pilot experiments.
-
Monitoring: Monitor the mice daily for signs of illness, including weight loss, ruffled fur, lethargy, and mortality. Record survival data for a predetermined period (e.g., 21 days).
-
Viremia Measurement: Collect blood samples at specified time points post-infection (e.g., daily for the first week). Separate the serum and determine the viral load using a plaque assay or quantitative real-time PCR (qRT-PCR).
This compound Treatment Protocol
This protocol outlines the administration of this compound to DENV-infected AG129 mice.
Materials:
-
This compound (6-O-butanoyl castanospermine)
-
Vehicle for dissolving this compound (e.g., sterile water or PBS)
-
Oral gavage needles
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in the appropriate vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Administration: Administer this compound orally to the mice using an oral gavage needle. The treatment can be initiated at different time points relative to infection (e.g., on the day of infection or at the peak of viremia) to evaluate its therapeutic window.[6]
-
Dosing Regimen: A common and effective regimen is twice-daily (BID) administration.[4] For example, a dose of 50 mg/kg given every 12 hours.
-
Control Group: A control group of mice should receive the vehicle alone following the same administration schedule.
-
Efficacy Assessment: Evaluate the efficacy of the treatment by comparing the survival rates and mean viremia levels between the this compound-treated and placebo-treated groups.
Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose- and schedule-dependent protective efficacy of this compound in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US11000516B2 - Dosing regimens of this compound for the prevention of dengue - Google Patents [patents.google.com]
- 6. Optimizing this compound therapy in mouse models of dengue virus infection of serotypes 1 and 2: The search for a window for potential therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
Application Notes and Protocols for In Vitro Plaque Reduction Assay Using Celgosivir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celgosivir, an oral prodrug of castanospermine, is a host-targeting antiviral agent with broad-spectrum activity against a range of enveloped viruses.[1][2][3] Its mechanism of action involves the inhibition of host α-glucosidase I and II enzymes in the endoplasmic reticulum.[4][5] This inhibition disrupts the proper folding of viral glycoproteins, leading to the production of non-infectious viral particles.[1][5] The in vitro plaque reduction assay is a fundamental method for quantifying the antiviral activity of compounds like this compound by measuring the reduction in the formation of viral plaques in a cell culture.[6][7]
These application notes provide a detailed protocol for conducting an in vitro plaque reduction assay to evaluate the antiviral efficacy of this compound.
Mechanism of Action of this compound
This compound exerts its antiviral effect by targeting host cell enzymes, specifically α-glucosidase I and II, which are crucial for the post-translational modification of viral glycoproteins. In the endoplasmic reticulum, these enzymes are responsible for trimming glucose residues from N-linked glycans on newly synthesized viral envelope proteins. This trimming process is a critical step for the correct folding and maturation of these proteins. By inhibiting α-glucosidases, this compound leads to the accumulation of improperly folded glycoproteins, which are subsequently degraded by the host cell's quality control machinery.[1][5] This ultimately results in a significant reduction in the assembly and release of infectious progeny virions.
Caption: this compound's mechanism of action in the endoplasmic reticulum.
Quantitative Data Summary
The antiviral activity of this compound has been demonstrated against a variety of enveloped viruses. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values from in vitro studies.
| Virus | Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| HIV-1 | - | Glycoprotein Processing | 20 | [8][9] |
| - | Antiviral Activity | 2.0 ± 2.3 | [8][9] | |
| BVDV (HCV surrogate) | - | Plaque Assay | 16 | [8][9] |
| - | Cytopathic Effect Assay | 47 | [8][9] | |
| - | In vitro assay | 1.27 | [8][10] |
| Virus | Cell Line | EC50 (µM) | Reference(s) |
| DENV-1 | - | < 0.7 | [8][9] |
| DENV-2 | - | 0.2 | [8][9] |
| DENV-3 | - | < 0.7 | [8][9] |
| DENV-4 | - | < 0.7 | [8][9] |
Experimental Protocols
Plaque Reduction Assay Workflow
The general workflow for a plaque reduction assay involves seeding susceptible cells, infecting them with the virus in the presence of varying concentrations of the antiviral compound, and then overlaying the cells to restrict virus spread to adjacent cells, allowing for the formation of distinct plaques.
Caption: General workflow for a plaque reduction assay.
Detailed Protocol: In Vitro Plaque Reduction Assay for Dengue Virus Using this compound
This protocol is a synthesized example for determining the IC50 of this compound against Dengue virus (DENV) in Vero cells.
Materials:
-
Vero cells (or other susceptible cell line, e.g., BHK-21)
-
Dengue virus stock of known titer (e.g., DENV-2)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Methylcellulose (or low melting point agarose)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formaldehyde (37%)
-
Sterile 6-well or 12-well cell culture plates
-
Sterile tubes and pipettes
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed Vero cells into 6-well plates at a density that will result in a 90-100% confluent monolayer on the day of infection.[1]
-
Incubate overnight at 37°C with 5% CO2.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile DMSO or water.
-
On the day of the experiment, prepare a series of 2-fold or 4-fold serial dilutions of this compound in DMEM with 2% FBS.[3][11] The concentration range should bracket the expected IC50 value (e.g., for DENV, a range from 0.01 µM to 10 µM could be appropriate).[8][9]
-
-
Virus Infection:
-
On the day of the assay, visually confirm that the cell monolayers are confluent.
-
Prepare a virus dilution in serum-free DMEM to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Aspirate the growth medium from the cell monolayers and wash once with sterile PBS.
-
In separate tubes, mix equal volumes of the virus dilution and each this compound dilution. Also, prepare a virus control (virus + medium with no drug) and a cell control (medium only).
-
Add the virus-drug mixtures to the appropriate wells of the cell culture plates.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator to allow for viral adsorption.[11][12] Rock the plates gently every 15-20 minutes.
-
-
Overlay Application:
-
Prepare the overlay medium. For a methylcellulose overlay, mix a 2% methylcellulose solution with an equal volume of 2x DMEM with 4% FBS to a final concentration of 1% methylcellulose.[8][13] For an agarose overlay, mix a 1.6% low melting point agarose solution (melted and cooled to 42°C) with an equal volume of 2x DMEM with 4% FBS.
-
Carefully aspirate the virus inoculum from the cell monolayers.
-
Gently add the overlay medium containing the corresponding concentrations of this compound to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-8 days, depending on the virus strain and cell line, until visible plaques are formed.[12]
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells by adding 10% formaldehyde solution to each well and incubating for at least 30 minutes.[1]
-
Carefully remove the overlay.
-
Stain the cell monolayers with 0.1% crystal violet solution for 15-30 minutes.[1][14]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug).
-
The formula is: % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.[3]
-
Conclusion
The in vitro plaque reduction assay is a robust and reliable method for determining the antiviral activity of this compound. By following the detailed protocol provided, researchers can accurately quantify the inhibitory effects of this compound on various enveloped viruses. The data generated from these assays are crucial for the preclinical evaluation of this compound and for guiding further drug development efforts.
References
- 1. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dengue and dengue hemorrhagic fever fact sheet 117 [storage.googleapis.com]
- 5. This compound treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Virus Propagation and Plaque Assay for Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. journals.asm.org [journals.asm.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Influenza virus plaque assay [protocols.io]
- 11. US11000516B2 - Dosing regimens of this compound for the prevention of dengue - Google Patents [patents.google.com]
- 12. An Improved Focus-Forming Assay for Determination of the Dengue Virus Titer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Video: Use of Crystal Violet to Improve Visual Cytopathic Effect-based Reading for Viral Titration using TCID50 Assays [jove.com]
Application Notes: Celgosivir Administration in AG129 Mouse Models for Dengue Virus Research
Introduction
Celgosivir, a pro-drug of castanospermine, is an oral α-glucosidase I inhibitor.[1] Its antiviral mechanism involves disrupting the proper folding of viral glycoproteins by inhibiting host cell enzymes in the endoplasmic reticulum, which are crucial for the maturation of enveloped viruses like the dengue virus (DENV).[2][3] This leads to the misfolding of viral proteins, such as the non-structural protein 1 (NS1), and modulates the host's unfolded protein response (UPR).[4]
The AG129 mouse model, which lacks receptors for both type I (IFN-α/β) and type II (IFN-γ) interferons, is a widely used and valuable tool for studying dengue virus pathogenesis and for the preclinical evaluation of antiviral therapies.[2] These mice are susceptible to infection with non-mouse-adapted DENV strains and can develop systemic disease, making them suitable for efficacy studies.[5] Preclinical studies in AG129 mice have demonstrated that this compound can significantly enhance survival, reduce viremia, and elicit a robust immune response, even when treatment is delayed post-infection.[2][4] However, translating these promising results to human clinical trials has been challenging, with studies suggesting that the dosing regimen is a critical factor for therapeutic efficacy.[2][6]
Mechanism of Action: this compound Inhibition of Viral Glycoprotein Processing
This compound targets the host's α-glucosidase I enzyme located in the endoplasmic reticulum. This enzyme is essential for the initial steps of N-linked glycoprotein processing. By inhibiting this enzyme, this compound prevents the proper folding and maturation of viral envelope proteins, leading to the production of non-infectious virions and the accumulation of misfolded proteins.
Quantitative Data Summary
The efficacy of this compound in AG129 mouse models is dependent on dose and schedule.[1] The following tables summarize key findings from various studies.
Table 1: Survival Rate in Lethal DENV Challenge Models
| Treatment Group | Dosage & Schedule | Survival Rate (%) | Study Model | Citation |
| This compound | 50 mg/kg BID | 100% | Lethal DENV-2 | [1][7][8] |
| This compound | 25 mg/kg BID | 62% | Lethal DENV-2 | [8] |
| This compound | 10 mg/kg BID | 12% | Lethal DENV-2 | [8] |
| This compound | 100 mg/kg QD | 0% | Lethal DENV-2 | [1][7][8] |
| This compound | 50 mg/kg BID (delayed 24h) | 75% | ADE Model | [8] |
| This compound | 50 mg/kg BID (delayed 48h) | 50% | ADE Model | [4][8] |
| Castanospermine | 50 mg/kg BID | Comparable to 25 mg/kg BID this compound | Lethal DENV-2 | [1] |
| Placebo/Untreated | N/A | 0% | Lethal DENV-2 / ADE | [8] |
BID: Twice a day; QD: Once a day; ADE: Antibody-Dependent Enhancement.
Table 2: Viremia Reduction in DENV-Infected AG129 Mice
| Treatment Group | Dosage & Schedule | Viremia Reduction | Time of Measurement | Citation |
| This compound | 50 mg/kg BID (at infection) | 88% | Day 3 post-infection | [8] |
| This compound | 50 mg/kg BID (delayed 24h) | 55% | Day 3 post-infection | [8] |
| This compound | Four-times daily | Significant reduction | Peak viremia | [6] |
| This compound | Twice daily (at peak viremia) | No significant benefit | Post-peak viremia | [6] |
Protocols: In Vivo Efficacy Evaluation of this compound
This protocol outlines a typical experiment to assess the antiviral efficacy of this compound in a lethal dengue infection model using AG129 mice.
1. Materials and Reagents
-
Animals: 6-8 week old AG129 mice (deficient in IFN-α/β and -γ receptors).[9]
-
Virus: Mouse-adapted DENV-2 strain (e.g., S221 or New Guinea C) or clinical isolates of DENV-1/DENV-2.[5][6][7]
-
Test Compound: this compound, prepared in a suitable vehicle (e.g., PBS).
-
For ADE Model (Optional): Mouse monoclonal antibody against DENV E protein.[7]
-
Equipment: Standard animal housing (BSL-2), syringes, gavage needles, blood collection supplies, centrifuge, -80°C freezer.
-
Assays: Plaque assay reagents (e.g., BHK-21 cells) or qRT-PCR reagents for viral load quantification.
2. Experimental Workflow
3. Detailed Procedure
a. Animal Acclimatization and Grouping:
-
Acclimatize 6-8 week old AG129 mice for at least one week under standard laboratory conditions.
-
Randomly assign mice to treatment and control groups (n=10-12 per group is typical for survival studies).[9]
b. Infection Protocol (Primary Infection):
-
Inoculate mice via intraperitoneal (i.p.) injection with a lethal dose (e.g., 10^4–10^6 PFU) of a mouse-adapted DENV-2 strain.[5]
-
The day of infection is designated as Day 0.
c. Antibody-Dependent Enhancement (ADE) Model (Optional):
-
One day prior to infection (Day -1), administer 20 µg per mouse of a monoclonal antibody against the DENV E protein via i.p. injection.[7]
-
Proceed with viral infection on Day 0 as described above.
d. This compound Administration:
-
Initiate treatment at a specified time point (e.g., immediately after infection, or delayed by 24 or 48 hours).[4][7]
-
Administer this compound via intraperitoneal injection or oral gavage. A common effective regimen is 50 mg/kg administered twice daily (BID) for 5 consecutive days.[1][7]
-
The control group should receive an equal volume of the vehicle on the same schedule.
e. Monitoring and Sample Collection:
-
Monitor the mice daily for up to 21 days for signs of morbidity (e.g., weight loss, ruffled fur, paralysis) and mortality.
-
Collect blood samples (e.g., via submandibular bleeding) at specified time points (e.g., Days 1, 3, and 7) to assess viremia.[7]
-
Process blood to separate serum and store at -80°C until analysis.
f. Endpoint Analysis:
-
Viremia: Quantify the viral load in serum samples using a standard plaque assay on BHK-21 cells or by quantitative reverse transcription PCR (qRT-PCR).[10]
-
Survival: Plot survival data using a Kaplan-Meier curve and analyze for statistical significance.
-
Immune Response: Analyze serum for cytokine and chemokine levels to assess the host immune response.[4]
4. Logical Relationship: Dosing Strategy and Efficacy
Pharmacokinetic studies have shown that this compound is rapidly metabolized to castanospermine.[1] The protective efficacy is highly dependent on maintaining a minimum concentration (Cmin) of the drug, which is better achieved with a twice-daily (BID) or four-times daily dosing schedule compared to a single daily (QD) dose of the same total amount.[1][6]
References
- 1. Dose- and schedule-dependent protective efficacy of this compound in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of AG129 mice with antisense morpholino oligomers increases survival time following challenge with dengue 2 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing this compound therapy in mouse models of dengue virus infection of serotypes 1 and 2: The search for a window for potential therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dengue and dengue hemorrhagic fever fact sheet 117 [storage.googleapis.com]
- 9. Spectrum of activity testing for therapeutics against all four dengue virus serotypes in AG129 mouse models: Proof-of-concept studies with the adenosine nucleoside inhibitor NITD-008 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
Application Notes and Protocols: Investigating the Efficacy of Celgosivir Against Emerging Flaviviruses
Audience: Researchers, scientists, and drug development professionals.
Introduction: Celgosivir (6-O-butanoyl castanospermine) is an orally administered prodrug of castanospermine, an iminosugar that acts as an inhibitor of host α-glucosidase I.[1][2][3] This enzyme is crucial for the initial processing of N-linked oligosaccharides on viral envelope glycoproteins within the endoplasmic reticulum (ER).[1][4] By inhibiting this host-directed pathway, this compound disrupts the proper folding and maturation of viral glycoproteins, leading to a reduction in the production of infectious virions.[2][5] This mechanism provides a broad spectrum of antiviral activity against many enveloped viruses, including flaviviruses.[1][2] These notes provide a summary of this compound's efficacy, key experimental protocols, and the challenges observed in translating preclinical findings to clinical outcomes.
Mechanism of Action
This compound's primary antiviral action is the inhibition of the host enzyme α-glucosidase I in the endoplasmic reticulum. This inhibition disrupts the normal processing of viral glycoproteins, such as the pre-membrane (prM), envelope (E), and non-structural protein 1 (NS1) of flaviviruses.[1][6][7] The lack of proper glycoprotein trimming leads to misfolding, accumulation of viral proteins in the ER, and modulation of the host's unfolded protein response (UPR).[6] This ultimately impairs the assembly and egress of mature, infectious virions.[7][8]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dose- and schedule-dependent protective efficacy of this compound in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Targets for the Treatment of Flavivirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Celgosivir Combination Therapy: Application Notes and Protocols for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of celgosivir combination therapy with other antiviral drugs, focusing on its application against Hepatitis C Virus (HCV) and Dengue Virus (DENV). This document includes summaries of clinical trial data, detailed experimental protocols for in vitro synergy assessment, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is an oral prodrug of castanospermine, which is a natural iminosugar. Its primary mechanism of action is the inhibition of α-glucosidase I in the host cell's endoplasmic reticulum.[1][2][3] This enzyme is crucial for the proper folding of viral glycoproteins of many enveloped viruses. By inhibiting this host enzyme, this compound disrupts the maturation and assembly of new viral particles.[1][4][5] Preclinical studies have demonstrated its broad-spectrum antiviral activity against a range of viruses, including all four serotypes of the dengue virus and the hepatitis C virus.[1][2][3]
This compound Combination Therapy for Hepatitis C (HCV)
While not effective as a monotherapy for HCV, this compound has shown significant synergistic effects when used in combination with the then-standard-of-care, pegylated interferon alfa-2b (PEG-IFN-α2b) and ribavirin (RBV).[3] This section details the quantitative outcomes from a key clinical trial and provides protocols for assessing synergy in vitro.
Quantitative Data from Clinical Trials
A Phase IIb, randomized, double-blind, active-controlled, multi-center clinical trial (NCT00217139) evaluated the safety and efficacy of this compound in combination with PEG-IFN-α2b and ribavirin in HCV genotype 1 patients who were non-responders or partial responders to prior interferon-based therapy.[6]
Table 1: Efficacy of this compound Combination Therapy in HCV Genotype 1 Non-Responder Patients (12 Weeks Treatment) [6][7]
| Treatment Group | Number of Patients (n) | Mean Viral Load Reduction (log10 IU/mL) | Early Virologic Response (EVR) Rate (>2 log10 reduction) |
| This compound + PEG-IFN-α2b + Ribavirin (Triple Therapy) | 12 | -1.62 | ~45% |
| PEG-IFN-α2b + Ribavirin (Control) | Not specified | -0.92 | 10% |
| This compound + PEG-IFN-α2b | Not specified | -0.6 | 10% |
Table 2: Efficacy of this compound Combination Therapy in HCV Genotype 1 Null Responder Subgroup (12 Weeks Treatment) [7]
| Treatment Group | Number of Patients (n) | Mean Viral Load Reduction (log10 IU/mL) | EVR Rate |
| This compound + PEG-IFN-α2b + Ribavirin (Triple Therapy) | 6 | -1.86 | 43% |
| PEG-IFN-α2b + Ribavirin (Control) | 2 | -0.32 | Not specified |
This compound for Dengue Virus (DENV)
Clinical trials of this compound as a monotherapy for acute dengue fever (CELADEN trial, NCT01619969) did not show a significant reduction in viral load or fever burden compared to placebo.[2][8][9] However, the drug was found to be generally safe and well-tolerated.[8][9] These findings suggest that while this compound alone may not be sufficient to treat acute dengue, its potential in combination with other anti-dengue agents warrants further investigation.
Quantitative Data from Clinical Trials
Table 3: Primary Endpoint Results from the CELADEN Trial for this compound in Dengue Fever [8]
| Endpoint | This compound Group | Placebo Group | p-value |
| Mean Virological Log Reduction (days 2, 3, 4) | -1.86 (SD 1.07) | -1.64 (SD 0.75) | 0.203 (one-sided) |
| Mean Area Under the Fever Curve (0-96h) | 54.92 (SD 31.04) | 40.72 (SD 18.69) | 0.973 (one-sided) |
Signaling Pathways and Mechanism of Action
This compound's antiviral activity stems from its ability to inhibit the host enzyme α-glucosidase I, which is the first step in the processing of N-linked glycans on nascent glycoproteins in the endoplasmic reticulum. This inhibition leads to the misfolding of viral envelope proteins, which can trigger the unfolded protein response (UPR) and ultimately reduce the production of infectious virions.[1][4][5]
Experimental Protocols
The following are detailed protocols for in vitro assays to determine the synergistic antiviral activity of this compound in combination with other antiviral agents.
Protocol 1: Checkerboard Assay for Antiviral Synergy
This protocol is designed to assess the interaction between two antiviral compounds (e.g., this compound and interferon-α) against a target virus, using a surrogate system like Bovine Viral Diarrhea Virus (BVDV) for HCV.
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells
-
Bovine Viral Diarrhea Virus (BVDV)
-
This compound
-
Interferon-α
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed MDBK cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Drug Dilution Preparation:
-
Prepare a series of 2-fold serial dilutions of this compound (Drug A) horizontally across the plate.
-
Prepare a series of 2-fold serial dilutions of Interferon-α (Drug B) vertically down the plate.
-
The final plate will contain a matrix of drug concentrations, including each drug alone and in combination.
-
-
Virus Infection: Infect the MDBK cell monolayer with BVDV at a multiplicity of infection (MOI) that causes significant cytopathic effect (CPE) within 48-72 hours.
-
Drug Treatment: Immediately after infection, add the prepared drug dilutions to the corresponding wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells (no drug).
-
Assessment of Antiviral Activity:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination to determine synergy, additivity, or antagonism. The FIC is calculated as follows: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Additive or Indifference
-
4.0: Antagonism
-
-
Protocol 2: Plaque Reduction Neutralization Test (PRNT) for Synergy
This assay measures the ability of drug combinations to reduce the number of viral plaques, providing a quantitative measure of antiviral activity.
Materials:
-
Vero or other susceptible cell lines
-
Target virus (e.g., Dengue virus)
-
This compound
-
Second antiviral drug
-
6-well or 12-well cell culture plates
-
Cell culture medium
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus-Drug Incubation:
-
Prepare a fixed concentration of the virus that will produce a countable number of plaques.
-
In separate tubes, mix the virus with serial dilutions of this compound alone, the second antiviral alone, and combinations of both drugs at various concentrations.
-
Incubate the virus-drug mixtures at 37°C for 1 hour.
-
-
Infection:
-
Remove the culture medium from the cell monolayers and inoculate with the virus-drug mixtures.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
-
Overlay:
-
Remove the inoculum and overlay the cell monolayers with a medium containing agarose or methylcellulose to restrict viral spread to adjacent cells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Plaque Visualization:
-
Fix the cells with a formalin solution.
-
Stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a purple background.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration and combination compared to the virus control (no drug).
-
Analyze the data using isobologram analysis or other synergy models to determine the nature of the drug interaction.
-
Conclusion
This compound, through its unique host-targeted mechanism of inhibiting α-glucosidase I, presents an interesting candidate for combination antiviral therapy. While its efficacy as a monotherapy has been limited in some clinical settings, its synergistic potential with other antiviral agents, particularly for HCV, has been demonstrated. The protocols and data presented here provide a foundation for further research into the development of effective combination therapies involving this compound for the treatment of various viral diseases. Further in vitro and in vivo studies are warranted to explore novel combinations of this compound with other direct-acting antivirals for a range of viral infections.
References
- 1. This compound treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase II Proof of Concept Study of this compound in combination woth peginterferon alfa-2a and ribavirin in chronic hepatitis C genotype-1 non responder patients [natap.org]
- 8. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Celgosivir In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celgosivir, a pro-drug of castanospermine, is an oral α-glucosidase I inhibitor with broad-spectrum antiviral activity.[1][2][3] By inhibiting this host enzyme, this compound disrupts the proper folding of viral glycoproteins, a critical step for the maturation and replication of many enveloped viruses, including dengue virus, hepatitis C virus, and SARS-CoV-2.[2][3][4][5] These application notes provide a comprehensive overview of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for its evaluation in a preclinical setting.
Mechanism of Action: Inhibition of Viral Glycoprotein Processing
This compound's mechanism of action is host-directed, targeting the α-glucosidase I enzyme located in the endoplasmic reticulum (ER) of the host cell.[3][5] This enzyme is responsible for the initial trimming of glucose residues from N-linked glycans on newly synthesized glycoproteins. Inhibition of α-glucosidase I leads to misfolded viral envelope glycoproteins, which are then targeted for degradation by the ER-associated protein degradation (ERAD) pathway.[4] This ultimately results in reduced production of infectious viral particles.
Caption: Mechanism of action of this compound in inhibiting viral glycoprotein processing.
Pharmacokinetic Profile of this compound and its Active Metabolite, Castanospermine
This compound is a pro-drug that is rapidly converted to its active metabolite, castanospermine, in vivo.[1][2][3][6] The majority of circulating drug is in the form of castanospermine.[6]
Table 1: Pharmacokinetic Parameters of Castanospermine in Humans (Dengue Patients)
| Parameter | Mean Value (± SD) | Units |
| Cmax | 5730 | ng/mL |
| Cmin | 430 | ng/mL |
| Half-life (t1/2) | 2.5 (± 0.6) | hours |
| Oral Clearance (CL/F) | 132 (± 28) | mL/min |
| Volume of Distribution (V/F) | 28.2 (± 9.1) | L |
Data from the CELADEN trial, where patients received a 400 mg loading dose followed by 200 mg twice daily.[6]
Table 2: Pharmacokinetic Parameters of Castanospermine in Mice
| Dosing Regimen (this compound) | Cmax (Castanospermine) | Tmax (Castanospermine) | AUC (Castanospermine) |
| Not specified | 8.8 ± 1.15 | 0.44 ± 0.01 | 10.5 |
| Units | µg/mL | hours | µg.h/mL |
Data from a study in normal rats.[7]
In Vivo Pharmacodynamic Profile
The in vivo efficacy of this compound has been demonstrated in various preclinical models, particularly for dengue virus infection.
Table 3: In Vivo Efficacy of this compound in a Lethal Mouse Model of Dengue Virus Infection
| Dosing Regimen | Outcome |
| 50 mg/kg twice daily for 5 days | Fully protected AG129 mice from lethal infection |
| 25 mg/kg twice daily | More protective than a single 100 mg/kg daily dose |
| 10 mg/kg twice daily | More protective than a single 100 mg/kg daily dose |
Data from studies in AG129 mice.[1][8]
Experimental Protocol: In Vivo Efficacy of this compound in a Mouse Model of Dengue Virus Infection
This protocol describes a general procedure for evaluating the antiviral efficacy of this compound in AG129 mice, which are deficient in type I and II interferon receptors and are a commonly used model for dengue virus infection.[5]
Materials:
-
This compound
-
Vehicle (e.g., sterile phosphate-buffered saline)
-
Mouse-adapted dengue virus strain (e.g., S221)
-
AG129 mice
-
Sterile syringes and needles
-
Microcentrifuge tubes
-
Reagents for plaque assay or quantitative reverse transcription PCR (qRT-PCR)
Procedure:
-
Animal Acclimatization: Acclimate AG129 mice to the facility for at least one week prior to the experiment.
-
Virus Challenge: Infect mice with a lethal dose of a mouse-adapted dengue virus strain via intraperitoneal (i.p.) injection.
-
Treatment Administration:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Administer this compound or vehicle control to mice via i.p. injection twice daily for 5 consecutive days.[8]
-
Treatment can be initiated at various time points post-infection (e.g., day 0, 1, or 2) to evaluate the therapeutic window.[8]
-
-
Monitoring:
-
Monitor mice daily for signs of morbidity (e.g., weight loss, ruffled fur, lethargy) and mortality for at least 10 days post-infection.[8]
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., days 1, 3, and 7) via submandibular bleeding for virological and PK analysis.[8]
-
-
Viremia Quantification:
-
Determine viral titers in the serum using a standard plaque assay on a susceptible cell line (e.g., Vero cells).
-
Alternatively, quantify viral RNA levels using qRT-PCR.
-
-
Pharmacokinetic Analysis:
-
At selected time points after this compound administration, collect blood samples for the determination of castanospermine concentrations using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot survival curves and compare the median survival time between treated and control groups.
-
Compare viremia levels between treated and control groups at different time points.
-
Correlate pharmacokinetic parameters (e.g., Cmin, AUC) with pharmacodynamic outcomes (e.g., reduction in viremia, increased survival).
-
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo study of this compound.
Caption: Experimental workflow for in vivo pharmacokinetic and pharmacodynamic studies of this compound.
Conclusion
The pharmacokinetic and pharmacodynamic modeling of this compound in vivo has been crucial in understanding its therapeutic potential and optimizing dosing regimens.[1] The provided data and protocols offer a framework for researchers to further investigate the antiviral properties of this compound and other host-directed antiviral agents. The rapid conversion of this compound to castanospermine and the importance of maintaining a minimum effective concentration (Cmin) are key considerations for its clinical development.[1][9]
References
- 1. Dose- and schedule-dependent protective efficacy of this compound in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Celgosivir's Impact on Viral Assembly and Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celgosivir, a prodrug of castanospermine, is an oral α-glucosidase I inhibitor that has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses, including Dengue virus (DENV), Hepatitis C virus (HCV), Human Immunodeficiency Virus (HIV), and SARS-CoV-2.[1][2][3][4] Its mechanism of action is host-directed, targeting the host enzyme α-glucosidase I located in the endoplasmic reticulum (ER). This enzyme is crucial for the initial trimming of glucose residues from N-linked glycans on nascent viral glycoproteins.[1][3][4] By inhibiting this step, this compound disrupts the proper folding and maturation of viral glycoproteins, leading to misfolded proteins that are often retained in the ER and targeted for degradation.[2] This interference with glycoprotein processing ultimately hinders the assembly of new virions and their subsequent release from the host cell.[3]
These application notes provide detailed protocols for key experiments designed to assess the impact of this compound on viral assembly and release.
Mechanism of Action: Inhibition of Glycoprotein Processing
This compound's antiviral activity stems from its ability to competitively inhibit α-glucosidase I. This enzyme is the first in a series of glycosidases in the ER that modify the N-linked glycans of newly synthesized glycoproteins. Proper glycosylation is essential for the correct folding of many viral envelope proteins, which are critical for viral structure, assembly, and entry into new host cells.
The inhibition of α-glucosidase I by this compound leads to the accumulation of glycoproteins with unprocessed, tri-glucosylated glycans. This prevents their interaction with ER chaperones like calnexin and calreticulin, which are necessary for proper folding.[5] Consequently, the viral glycoproteins misfold, leading to their retention in the ER and eventual degradation through the ER-associated degradation (ERAD) pathway. The lack of properly folded glycoproteins severely impairs the formation of infectious viral particles.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against various viruses.
Table 1: Anti-Dengue Virus (DENV) Activity of this compound
| Cell Line | DENV Serotype | Assay Type | Endpoint | Value | Reference |
| Primary human macrophages | DENV | - | EC50 | 5 µM | [6] |
| - | DENV2 | - | EC50 | 0.2 µM | [7] |
| - | DENV1, 3, 4 | - | EC50 | < 0.7 µM | [7] |
Table 2: Anti-Bovine Viral Diarrhea Virus (BVDV) and Anti-HIV-1 Activity of this compound
| Virus | Assay Type | Endpoint | Value | Reference |
| BVDV | Plaque Assay | IC50 | 16 µM | [7] |
| BVDV | Cytopathic Effect Assay | IC50 | 47 µM | [7] |
| BVDV | In vitro assay | IC50 | 1.27 µM | [7] |
| HIV-1 | - | IC50 | 2.0 ± 2.3 µM | [7] |
Experimental Protocols
Plaque Assay for Quantifying Infectious Virus Release
This assay measures the amount of infectious virus released from cells treated with this compound. A reduction in the number of plaques indicates an inhibition of viral assembly or release.[8][9]
Materials:
-
Permissive cell line for the virus of interest
-
Virus stock
-
This compound
-
Cell culture medium
-
Semi-solid overlay (e.g., agarose or methylcellulose)
-
Formaldehyde
-
Crystal violet staining solution
Protocol:
-
Seed a confluent monolayer of permissive cells in 6-well plates and incubate overnight.
-
Prepare serial dilutions of the virus stock.
-
Treat the cell monolayers with varying concentrations of this compound for a predetermined time before or during infection.
-
Infect the cells with the virus dilutions for 1-2 hours.
-
Remove the inoculum and wash the cells with PBS.
-
Add the semi-solid overlay containing the respective concentrations of this compound to each well.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fix the cells with formaldehyde.
-
Stain the cells with crystal violet solution.
-
Count the number of plaques in each well and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Quantitative PCR (qPCR) for Viral Load Determination
This method quantifies the amount of viral genomic RNA released into the cell culture supernatant, providing a measure of virion release.
Materials:
-
Supernatant from virus-infected cells treated with this compound
-
Viral RNA extraction kit
-
Reverse transcriptase
-
qPCR primers and probe specific to the viral genome
-
qPCR master mix and instrument
Protocol:
-
Infect cells in the presence of varying concentrations of this compound.
-
At different time points post-infection, collect the cell culture supernatant.
-
Extract viral RNA from the supernatant using a commercial kit.
-
Perform reverse transcription to synthesize cDNA from the viral RNA.
-
Set up the qPCR reaction with the cDNA, specific primers, probe, and master mix.
-
Run the qPCR protocol on a real-time PCR instrument.
-
Determine the viral load by comparing the Ct values to a standard curve of known viral RNA concentrations.[10][11]
Transmission Electron Microscopy (TEM) for Visualizing Viral Assembly
TEM allows for the direct visualization of virions and assembly intermediates within the host cell, providing qualitative evidence of this compound's impact on virion morphogenesis.[12][13]
Materials:
-
Virus-infected cells treated with this compound
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide)
-
Dehydrating agents (e.g., ethanol series)
-
Embedding resin
-
Ultramicrotome
-
TEM grids
-
Staining solutions (e.g., uranyl acetate, lead citrate)
-
Transmission Electron Microscope
Protocol:
-
Culture and infect cells in the presence or absence of this compound.
-
At the desired time point, fix the cells with glutaraldehyde, followed by post-fixation with osmium tetroxide.[13]
-
Dehydrate the cells through a graded series of ethanol concentrations.
-
Infiltrate and embed the cells in resin.
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Mount the sections on TEM grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the grids under a transmission electron microscope, looking for differences in the number, morphology, and localization of viral particles between treated and untreated cells.[14]
Immunoprecipitation of Viral Glycoproteins
This technique is used to assess the glycosylation status and folding of viral glycoproteins. Misfolded glycoproteins due to this compound treatment can be identified by their altered mobility in SDS-PAGE and their association with ER chaperones.[15][16]
Materials:
-
Virus-infected cells treated with this compound
-
Lysis buffer
-
Antibody specific to the viral glycoprotein of interest
-
Protein A/G-coupled beads (e.g., agarose or magnetic)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
Protocol:
-
Infect cells and treat with this compound.
-
Lyse the cells to release the proteins.
-
Incubate the cell lysate with an antibody specific to the viral glycoprotein.
-
Add Protein A/G beads to capture the antibody-glycoprotein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting to detect the viral glycoprotein and any associated chaperones.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 6. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]
- 11. Clinical Applications of Quantitative Real-Time PCR in Virology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transmission Electron Microscopy (TEM) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. units.fisheries.org [units.fisheries.org]
- 14. Methods to Study Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 16. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
Application Notes and Protocols: Utilizing Celgosivir to Probe Host-Pathogen Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celgosivir, an oral prodrug of castanospermine, is a potent inhibitor of host endoplasmic reticulum (ER) α-glucosidases I and II. By targeting host cellular machinery essential for the lifecycle of many enveloped viruses, this compound serves as a valuable chemical probe to investigate the critical role of N-linked glycoprotein processing in viral maturation and pathogenesis. These notes provide a comprehensive overview of this compound's mechanism of action, a summary of its antiviral activity, and detailed protocols for its application in both in vitro and in vivo research settings to explore complex host-pathogen interactions.
Introduction
Host-targeting antivirals represent a promising strategy to combat viral infections, offering a potentially higher barrier to resistance compared to direct-acting antivirals.[1] Viruses, as obligate intracellular parasites, are heavily reliant on host cell machinery for their replication and propagation.[2][3] this compound (6-O-butanoyl castanospermine) is a prime example of such a host-oriented agent.[4][5] It is an iminosugar derived from the seeds of Castanospermum australe.[4] As a prodrug, this compound is well-absorbed in vivo and rapidly converted by endogenous esterases to its active form, castanospermine.[6][7][8] Its mechanism of action—the inhibition of host α-glucosidases—disrupts the proper folding and maturation of viral envelope glycoproteins, making it a powerful tool for studying a broad spectrum of enveloped viruses, including flaviviruses (like Dengue), retroviruses (like HIV), and coronaviruses.[7][9][10][11]
Mechanism of Action: Targeting Host Glycoprotein Processing
The primary antiviral mechanism of this compound is the competitive inhibition of two key host enzymes in the ER: α-glucosidase I and α-glucosidase II.[12][13] These enzymes are critical for the initial steps of N-linked glycan processing, a crucial part of the quality control system for newly synthesized glycoproteins.[9][14]
-
Inhibition of Glycan Trimming: In the ER, α-glucosidases I and II sequentially remove three terminal glucose residues from N-linked oligosaccharides on nascent glycoproteins.[12] this compound's active form, castanospermine, mimics the glucose substrate and blocks this enzymatic activity.[14]
-
Protein Misfolding: The failure to trim glucose residues prevents the viral glycoproteins from entering the calnexin-calreticulin (CNX-CRT) cycle, a major ER chaperone system that ensures proper protein folding.[15]
-
Unfolded Protein Response (UPR): This disruption leads to the accumulation of misfolded viral proteins in the ER, which can trigger the host's Unfolded Protein Response (UPR).[5][16]
-
Impaired Virion Assembly: The improperly folded or hyperglycosylated viral glycoproteins are often retained in the ER and targeted for degradation.[15] This prevents their incorporation into new viral particles, thereby inhibiting the assembly and secretion of infectious virions.[9][12] For Dengue virus, this compound has been shown to cause misfolding and accumulation of the non-structural protein 1 (NS1) in the ER.[5]
Data Presentation: Antiviral Activity of this compound
This compound has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses in vitro and has shown efficacy in several preclinical animal models. However, clinical efficacy in humans has been limited.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Target | Cell Line / Assay Type | Potency Metric | Value (μM) | Reference(s) |
| Dengue Virus (DENV-1, 3, 4) | Plaque Assay | EC50 | < 0.7 | [17] |
| Dengue Virus (DENV-2) | Plaque Assay | EC50 | 0.2 | [17] |
| Dengue Virus (DENV) | Primary Human Macrophages | EC50 | 5.0 | [6] |
| Human Immunodeficiency Virus (HIV-1) | - | IC50 | 2.0 ± 2.3 | [17] |
| Bovine Viral Diarrhea Virus (BVDV) (HCV surrogate) | Plaque Assay | IC50 | 16 | [17] |
| Bovine Viral Diarrhea Virus (BVDV) (HCV surrogate) | Cytopathic Effect Assay | IC50 | 47 | [17] |
| Bovine Viral Diarrhea Virus (BVDV) (HCV surrogate) | In Vitro Assay | IC50 | 1.27 | [17] |
| SARS-CoV-2 | Vero E6 cells | - | Dose-dependent reduction | [11] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Animal Model / Study Type | Virus Challenge | Dosing Regimen | Key Outcomes | Reference(s) |
| AG129 Mice | Lethal DENV (mouse-adapted S221 strain) | 50 mg/kg, twice daily (BID) for 5 days | Fully protective, even with treatment delayed up to 48h post-infection; reduced viremia. | [17],[5],[13] |
| AG129 Mice | Lethal DENV (primary or ADE infection) | 10, 25, or 50 mg/kg BID vs. 100 mg/kg single dose | BID regimen was more protective than a single daily dose; enhanced survival and robust immune response. | [17],[5],[13] |
| AG129 Mice | Antibody-enhanced DENV infection | 33.3 mg/kg, three times daily (t.i.d.) | Significantly reduced circulating viral load prior to expected time of death. | [18] |
| Human Clinical Trial (CELADEN) | Acute Dengue Fever | 400 mg loading, 200 mg BID for 4.5 days | Safe and well-tolerated but did not significantly reduce viral load or fever burden. | [6],[19],[20] |
| Human Pharmacokinetics (from CELADEN) | N/A | 400 mg loading, 200 mg BID | Rapidly converted to castanospermine. Cmax: 30.2 µM; Cmin: 2.3 µM; Half-life: ~2.5 hours. | [6],[21] |
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell lines, virus strains, and experimental goals.
Protocol: In Vitro Antiviral Efficacy Assessment (Plaque Reduction Assay)
This protocol determines the concentration of this compound required to inhibit the production of infectious virus particles.
References
- 1. Curing a viral infection by targeting the host: The example of cyclophilin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral strategies targeting host factors and mechanisms obliging +ssRNA viral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virus–Host Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. This compound, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection. | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Dose- and schedule-dependent protective efficacy of this compound in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ora.ox.ac.uk [ora.ox.ac.uk]
- 15. Epi-Cyclophellitol Cyclosulfate, a Mechanism-Based Endoplasmic Reticulum α-Glucosidase II Inhibitor, Blocks Replication of SARS-CoV-2 and Other Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The case for re-examining glycosylation inhibitors, mimetics, primers and glycosylation decoys as antivirals and anti-inflammatories in COVID19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Item - this compound reduces circulating virus in vivo immediately prior to normal time of death in untreated controls. - Public Library of Science - Figshare [plos.figshare.com]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy and safety of this compound in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming limitations of Celgosivir in clinical trials
Technical Support Center: Celgosivir Research
Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and limitations encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: My in vitro experiments with this compound show potent antiviral activity, but this doesn't translate to my animal models. What could be the reason for this discrepancy?
A1: This is a known challenge with this compound. While it shows submicromolar activity against all four dengue serotypes in cell-based assays, in vivo efficacy can be inconsistent.[1] Several factors could contribute to this:
-
Pharmacokinetics (PK): this compound is a prodrug that is rapidly converted to its active metabolite, castanospermine.[2][3] The short half-life of castanospermine (approx. 2.5 hours in humans) means that maintaining a therapeutic concentration can be difficult.[1][4] The dosing schedule is critical; studies in mice have shown that a twice-daily (BID) regimen is more protective than a single daily dose, even with the same total amount of the drug.[3]
-
Timing of Treatment Initiation: In many animal studies, treatment is initiated at or shortly after the time of infection. In a real-world clinical scenario, patients present after symptoms appear, by which time viral load may already be declining.[5] The timing of your intervention in animal models should be carefully considered to mimic clinical presentation.
-
Animal Model Limitations: The most common model, the AG129 mouse, is deficient in interferon receptors, which doesn't fully replicate the human immune response to dengue infection.[5] Results from this model should be interpreted with caution, as its predictive power for human efficacy has been questioned.[5]
Q2: What is the primary mechanism of action of this compound?
A2: this compound is an inhibitor of the host enzyme α-glucosidase I, located in the endoplasmic reticulum (ER).[5][6] This enzyme is crucial for the proper folding of viral glycoproteins. By inhibiting α-glucosidase I, this compound disrupts the N-linked glycosylation pathway, leading to misfolding of viral proteins like the dengue virus E, prM, and NS1 proteins.[7][8] This misfolding can trigger the Unfolded Protein Response (UPR) in the host cell and prevents the assembly and release of new, infectious viral particles.[7][9][10]
Q3: We observed only a modest reduction in viral load in our study. How can we optimize the dosing regimen?
A3: The dosing regimen is a critical factor for this compound's efficacy. The CELADEN clinical trial, which used a twice-daily regimen, did not meet its primary endpoints for viral load reduction.[1][11] Pharmacokinetic modeling from that trial suggested that the minimum drug concentration (Cmin), or trough level, is a more critical parameter than the total drug exposure (AUC).[1][4] To improve efficacy, consider the following:
-
Increase Dosing Frequency: PK modeling predicts that dosing every 6 or 8 hours could increase the Cmin by 2.4 to 4.5 times with only a modest increase in the total daily dose.[1][12] Studies in mice also demonstrated higher efficacy with four daily doses compared to two.[5]
-
Maintain Therapeutic Trough Concentrations: Based on mouse models, a trough concentration of at least 400 ng/mL of castanospermine was associated with protection from lethal infection.[1] Aim for a dosing schedule in your experiments that consistently maintains the castanospermine concentration above the effective concentration (EC50/EC90) for your specific virus strain.
Q4: Is this compound effective as a monotherapy?
A4: The effectiveness of this compound as a monotherapy appears to be virus-dependent.
-
For Dengue: Clinical trials have not demonstrated significant efficacy in reducing viral load or fever as a monotherapy.[2][10][11] The modest effect suggests it may be better suited for combination therapy.
-
For Hepatitis C (HCV): this compound was found to be inefficient as a monotherapy.[6][13] However, it demonstrated a synergistic effect when used in combination with pegylated interferon alfa-2b and ribavirin.[2][13] Researchers should consider exploring this compound in combination with direct-acting antivirals or other host-targeting agents to enhance its therapeutic potential.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| High variability in antiviral effect across experiments. | Virus strain or cell type dependency. | Confirm the identity and passage number of your viral stock and cell lines. Test this compound's efficacy against different clinical isolates of the virus if possible, as sensitivity can vary.[5] |
| Limited reduction in viral RNA (qPCR) but some effect on infectious particles (plaque assay). | This compound primarily affects virion assembly and infectivity, not RNA replication directly. | Rely on infectivity assays like the plaque assay or TCID50 as your primary endpoint for efficacy, as qPCR measures all viral RNA, not just that from viable particles.[1][12] |
| Inconsistent drug levels in pharmacokinetic studies. | Rapid metabolism of this compound to castanospermine. | Ensure blood samples are processed quickly and include appropriate stabilization agents if necessary. Quantify both this compound and its active metabolite, castanospermine, to get a complete PK profile.[1] |
| Adverse events (e.g., diarrhea) observed in animal models. | Off-target inhibition of intestinal sucrases by the active metabolite, castanospermine. | While this compound was designed to minimize this effect compared to pure castanospermine, it can still occur.[14][15] Monitor animals closely for gastrointestinal distress. If it becomes a confounding factor, consider whether the dosing regimen can be adjusted. |
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro, in vivo, and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Virus | Assay Type | Metric | Value | Reference |
|---|---|---|---|---|
| Dengue Virus (DENV-2) | - | EC50 | 0.2 µM | [16] |
| Dengue Virus (DENV-1, 3, 4) | - | EC50 | < 0.7 µM | [16] |
| HIV-1 | - | IC50 | 2.0 ± 2.3 µM | [16] |
| Bovine Viral Diarrhea Virus (BVDV) | Plaque Assay | IC50 | 16 µM | [16] |
| Bovine Viral Diarrhea Virus (BVDV) | Cytopathic Effect Assay | IC50 | 47 µM |[16] |
Table 2: Pharmacokinetic Parameters of Castanospermine (after this compound administration in Humans)
| Parameter | Mean Value | Unit | Reference |
|---|---|---|---|
| Cmax (Peak Concentration) | 5730 (30.2) | ng/mL (µM) | [1][4][12] |
| Cmin (Trough Concentration) | 430 (2.3) | ng/mL (µM) | [1][4][12] |
| T½ (Half-life) | 2.5 (± 0.6) | hours | [1][4][12] |
| Oral Clearance (CL/F) | 132 (± 28) | mL/min | [1] |
| Volume of Distribution (V/F) | 28.2 (± 9.1) | L | [1] |
Data from the CELADEN trial (400 mg loading dose, then 200 mg BID).
Experimental Protocols
1. Protocol: Plaque Assay for Dengue Virus Titer Quantification
This protocol is used to determine the concentration of infectious viral particles in a sample.
-
Materials:
-
Vero E6 or BHK-21 cells
-
6-well or 12-well plates
-
Growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Agarose or Carboxymethyl cellulose (CMC) overlay medium
-
Crystal Violet staining solution (0.1% Crystal Violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
Formalin (10%) for fixation
-
-
Methodology:
-
Cell Seeding: Seed Vero E6 or BHK-21 cells in multi-well plates to form a confluent monolayer (typically 24-48 hours).
-
Serial Dilution: Prepare 10-fold serial dilutions of the virus-containing samples (e.g., supernatant from treated cells, serum from animal models) in infection medium.
-
Infection: Remove the growth medium from the cells and wash once with PBS. Inoculate the cell monolayer with the virus dilutions (200-400 µL per well for a 6-well plate).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C, gently rocking every 15-20 minutes to ensure even distribution of the virus.
-
Overlay: After incubation, remove the inoculum and overlay the cells with an agarose or CMC-containing medium. This semi-solid medium restricts the spread of the virus to adjacent cells, resulting in localized zones of cell death (plaques).
-
Incubation: Incubate the plates at 37°C for 5-7 days, or until plaques are visible.
-
Fixation and Staining:
-
Fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.
-
Remove the overlay and the formalin.
-
Stain the monolayer with Crystal Violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain.
-
-
Quantification: Count the number of plaques in each well. Calculate the viral titer as Plaque Forming Units per milliliter (PFU/mL).
-
2. Protocol: Cytotoxicity Assay
This protocol determines the concentration at which a compound becomes toxic to the host cells, which is essential for calculating a selectivity index.
-
Materials:
-
Host cell line used in antiviral assays
-
96-well clear-bottom plates
-
Cell culture medium
-
This compound or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar ATP-based assay)
-
Luminometer
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the appropriate wells. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for a duration equivalent to your antiviral assay (e.g., 48-72 hours) at 37°C.
-
Assay Procedure (CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of this compound action in the Endoplasmic Reticulum.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dose- and schedule-dependent protective efficacy of this compound in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dengue: Update on Clinically Relevant Therapeutic Strategies and Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The iminosugars this compound, castanospermine and UV-4 inhibit SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of this compound in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Portico [access.portico.org]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing In Vivo Efficacy of Celgosivir
Welcome to the technical support center for Celgosivir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and questions that may arise during in vivo experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected antiviral efficacy of this compound in our in vivo model. What are the potential reasons?
A1: Several factors can contribute to lower-than-expected in vivo efficacy. Consider the following:
-
Dosing Regimen: Pre-clinical studies in mice have shown that the dosing schedule is critical. A twice-daily (BID) or even four-times-daily regimen has demonstrated higher efficacy compared to a single daily dose.[1][2][3][4] This is likely due to the rapid metabolism of this compound to its active form, castanospermine, and its subsequent clearance.[3][5]
-
Timing of Treatment Initiation: The therapeutic window for this compound appears to be narrow. In animal models, treatment initiated at the time of infection or shortly after shows the most significant effect.[1][6] When treatment is delayed until peak viremia, as is often the case in clinical settings, the efficacy is diminished.[1][6]
-
Animal Model: The most commonly used model, the AG129 mouse (deficient in type I and II interferon receptors), has limitations and may not fully recapitulate human dengue disease.[1] Discrepancies between promising results in this model and human clinical trials have been noted.[1]
-
Viral Strain and Serotype: The efficacy of this compound can be dependent on the specific viral strain and serotype being studied.[1]
Q2: What is the recommended dosing schedule for this compound in mouse models?
A2: Based on published studies, a twice-daily (BID) intraperitoneal (i.p.) injection of 25-50 mg/kg has been shown to be protective in lethal mouse models of dengue virus infection.[2][3][4] Some studies suggest that a four-times-daily regimen may be even more effective, especially when treatment is initiated after the onset of viremia.[1][6]
Q3: this compound is a prodrug of castanospermine. How does this affect its in vivo activity?
A3: this compound is rapidly and extensively converted to castanospermine in vivo.[3][5][7][8][9] This rapid conversion is a key pharmacokinetic feature. This compound was designed to have better oral bioavailability than castanospermine.[4] When designing experiments, it is important to consider the pharmacokinetics of both this compound and castanospermine. The efficacy of this compound is attributed to the action of castanospermine, which inhibits the host enzyme α-glucosidase I.[1][7][8]
Q4: Have combination therapies with this compound shown any promise?
A4: Yes, particularly in the context of Hepatitis C Virus (HCV). While this compound as a monotherapy for HCV was not highly effective, it demonstrated a synergistic effect when combined with pegylated interferon alfa-2b and ribavirin in Phase II clinical trials.[7][8][9][10] This suggests that combination therapy could be a viable strategy to enhance the in vivo efficacy of this compound for other viral infections as well.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Virus | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Bovine Viral Diarrhea Virus (BVDV) | In vitro assay | Not specified | 1.27 µM (IC50) | [2] |
| Bovine Viral Diarrhea Virus (BVDV) | Plaque assay | Not specified | 16 µM (IC50) | [2] |
| Bovine Viral Diarrhea Virus (BVDV) | Cytopathic effect assay | Not specified | 47 µM (IC50) | [2] |
| Human Immunodeficiency Virus (HIV-1) | Not specified | HIV-infected T cells | 2.0 ± 2.3 µM (IC50) | [2] |
| Dengue Virus Serotype 2 (DENV2) | Not specified | Not specified | 0.2 µM (EC50) | [2] |
| Dengue Virus Serotypes 1, 3, 4 (DENV) | Not specified | Not specified | < 0.7 µM (EC50) | [2] |
| Dengue Virus Serotype 2 (DENV2) | Viral secretion | Primary human macrophages | 5 µM (EC50) | [11][12] |
Table 2: In Vivo Efficacy of this compound in AG129 Mouse Model (Dengue)
| Dosage Regimen | Treatment Initiation | Outcome | Reference |
| 50 mg/kg BID for 5 days | Day 0, 1, or 2 | Full protection from lethal infection | [2] |
| 50, 25, or 10 mg/kg BID | Not specified | More protective than a single 100 mg/kg dose | [2][3][4] |
| 33.3 mg/kg t.i.d. | Not specified | Significant reduction in circulating viral RNA | [13] |
| 25 mg/kg BID for 3 days | Day 0 post-infection | Significant reduction in viremia | [6] |
| 25 mg/kg BID for 3 days | Day 3 post-infection | No benefit | [6] |
Table 3: Pharmacokinetics of this compound in Humans (CELADEN Trial)
| Parameter | Value | Reference |
| Prodrug Conversion | Rapidly converted to castanospermine | [5][12] |
| Castanospermine Mean Peak Conc. (Cmax) | 5727 ng/mL (30.2 µM) | [5][12][14] |
| Castanospermine Mean Trough Conc. (Cmin) | 430 ng/mL (2.3 µM) | [5][12][14] |
| Castanospermine Half-life (t1/2) | 2.5 (± 0.6) hours | [5][12][14] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Lethal AG129 Mouse Model of Dengue Virus Infection
-
Animal Model: Use AG129 mice, which are deficient in both type I and II interferon receptors.
-
Virus Strain: A mouse-adapted dengue virus strain (e.g., DENV-2 strain S221) is used to induce a lethal infection.
-
Infection: Infect mice with a lethal dose of the virus via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Treatment Groups:
-
Vehicle control (e.g., saline or PBS).
-
This compound treatment group(s) at desired concentrations (e.g., 25 mg/kg, 50 mg/kg).
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound via i.p. injection.
-
Dosing schedule: Typically twice daily (BID) for 5-7 days.
-
Treatment initiation: Begin treatment at the time of infection (Day 0) or at specified time points post-infection.
-
-
Monitoring:
-
Monitor mice daily for morbidity (e.g., weight loss, ruffled fur, paralysis) and mortality for a period of 10-21 days.
-
Collect blood samples at various time points (e.g., days 1, 3, 7 post-infection) via submandibular or retro-orbital bleeding to measure viremia.
-
-
Endpoint Analysis:
-
Survival: Plot survival curves (Kaplan-Meier) and compare between groups.
-
Viremia: Quantify viral load in serum using plaque assays or quantitative real-time PCR (qRT-PCR).
-
Clinical Signs: Score clinical signs of disease.
-
Protocol 2: In Vitro Plaque Reduction Neutralization Test (PRNT)
-
Cell Culture: Seed susceptible cells (e.g., Vero or BHK-21 cells) in 12-well or 24-well plates and grow to confluency.
-
Virus Preparation: Prepare serial dilutions of the virus stock.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment:
-
Pre-incubate the cells with the different concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Infect the cells with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).
-
After the virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) with the corresponding concentrations of this compound.
-
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization:
-
Fix the cells with a fixative solution (e.g., 4% formaldehyde).
-
Stain the cells with a staining solution (e.g., crystal violet).
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the untreated virus control.
-
Determine the EC50 value (the concentration of the compound that inhibits plaque formation by 50%).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo this compound efficacy studies.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dose- and schedule-dependent protective efficacy of this compound in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. medkoo.com [medkoo.com]
- 12. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - this compound reduces circulating virus in vivo immediately prior to normal time of death in untreated controls. - Public Library of Science - Figshare [plos.figshare.com]
- 14. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the discrepancy between in vitro and in vivo results for Celgosivir
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vitro and in vivo experiments with Celgosivir.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (6-O-butanoyl castanospermine) is an oral prodrug of castanospermine, a naturally occurring iminosugar.[1][2] Its primary mechanism of action is the inhibition of host α-glucosidase I, an enzyme in the endoplasmic reticulum (ER).[1][3][4] This enzyme is crucial for the initial trimming of N-linked oligosaccharides on viral envelope glycoproteins.[1][5] By inhibiting this process, this compound disrupts the proper folding and maturation of viral glycoproteins, leading to the production of non-infectious virions and antiviral effects against a broad range of enveloped viruses, including Dengue virus (DENV), Hepatitis C virus (HCV), and HIV.[1][4][6]
Q2: Why is there a significant discrepancy between the in vitro and in vivo results for this compound?
While this compound demonstrates potent antiviral activity in vitro, these results have not consistently translated into clinical efficacy in human trials.[3][7] Several factors may contribute to this discrepancy:
-
Timing of Treatment Initiation: In many animal studies, treatment begins at or shortly after the time of viral infection.[3] In clinical settings, patients typically present after the onset of symptoms, when the viral load may already be declining.[3] Studies in mice have shown that this compound's efficacy is reduced when treatment is delayed until the peak of viremia.[8]
-
Dosing Regimen: The pharmacokinetics of this compound, which is rapidly converted to its active form, castanospermine, are critical.[2][5][9] Studies suggest that maintaining a minimum trough concentration (Cmin) of castanospermine is crucial for antiviral efficacy.[2][10] The dosing regimen used in the initial CELADEN clinical trial (twice daily) may not have maintained a sufficiently high Cmin compared to more effective regimens in mouse models (four times daily).[3][8]
-
Animal Models vs. Human Disease: The most commonly used animal model for Dengue, the AG129 mouse, is immunodeficient (lacking interferon receptors) and does not fully replicate the human disease.[3] This can lead to pitfalls when extrapolating efficacy data to humans.[3]
-
Virus Strain and Cell Type Dependency: The efficacy of this compound can be dependent on the specific viral strain and the host cell type used in experiments.[3]
Q3: How does this compound's mechanism as a host-targeting antiviral influence its activity?
This compound is a host-targeting antiviral, meaning it acts on host cellular machinery that the virus hijacks for its replication.[1][11] Specifically, it inhibits the host's ER α-glucosidases.[12] This mode of action has two significant implications:
-
It provides a broad spectrum of activity against many enveloped viruses that rely on this glycosylation pathway.[4][6]
-
It presents a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.
The inhibition of α-glucosidase leads to misfolding of viral glycoproteins, such as the DENV non-structural protein 1 (NS1), causing them to be retained in the ER and targeted for degradation.[13][14] This process can also modulate the host's unfolded protein response (UPR).[13]
Q4: What are the key pharmacokinetic parameters to consider for this compound?
This compound is a prodrug designed to improve the bioavailability of its active form, castanospermine.[1][5] Key pharmacokinetic takeaways are:
-
Rapid Conversion: this compound is rapidly and extensively converted to castanospermine in vivo.[9][15]
-
Half-life: In humans, castanospermine has a relatively short half-life of approximately 2.5 hours.[9][15]
-
Cmin is Critical: Preclinical data strongly suggest that the steady-state minimum concentration (Cmin) of castanospermine is a more critical determinant of in vivo efficacy than peak concentration (Cmax) or total exposure (AUC).[2][15][16]
Troubleshooting Guide
Issue: Potent in vitro activity is not translating to efficacy in our animal model.
-
Question: Have you optimized the dosing schedule?
-
Troubleshooting Tip: A twice-daily (BID) dosing regimen may be insufficient. Mouse studies have shown that a four-times daily treatment regimen can significantly reduce viremia even when initiated at the peak of infection.[3] Consider increasing the dosing frequency to maintain the trough concentration of castanospermine above the target level.
-
-
Question: When is the treatment being initiated?
-
Question: Is the animal model appropriate?
Issue: High variability in survival and viremia data in our in vivo experiments.
-
Question: How is the drug being administered?
-
Troubleshooting Tip: Oral gavage is the standard route. Ensure consistent administration technique and volume across all animals. This compound is water-soluble. Confirm complete dissolution and stability of your formulation.
-
-
Question: Are you accounting for primary vs. secondary infection models?
-
Troubleshooting Tip: this compound has shown efficacy in both primary and antibody-dependent enhancement (ADE) models of DENV infection.[3][13] However, the immune response and viral clearance kinetics differ significantly between these models.[15] Ensure your experimental groups are well-defined and analyze the data accordingly.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Virus | Cell Line | Assay Type | IC50 / EC50 | Reference |
| Dengue Virus (DENV-2) | - | - | 0.2 µM | [17] |
| Dengue Virus (DENV-1, 3, 4) | - | - | < 0.7 µM | [17] |
| HIV-1 | - | - | 2.0 ± 2.3 µM | [17] |
| Bovine Viral Diarrhoea Virus (BVDV) | MDBK | Cytopathic Effect | 47 µM | [17] |
| Bovine Viral Diarrhoea Virus (BVDV) | MDBK | Plaque Assay | 16 µM | [17] |
| Bovine Viral Diarrhoea Virus (BVDV) | - | In Vitro Assay | 1.27 µM | [17] |
Table 2: In Vivo Efficacy of this compound in AG129 Mouse Model (Dengue Virus)
| Dosing Regimen | Treatment Start | Outcome | Reference |
| 50 mg/kg BID for 5 days | Day 0 | 100% protection from lethal infection | [2][17] |
| 50 mg/kg BID for 5 days | 48h post-infection | Increased survival | [2][13] |
| 25 mg/kg BID | Day 0 | Comparable efficacy to 50 mg/kg BID Castanospermine | [2][10] |
| 100 mg/kg QD | Day 0 | Less protective than BID regimens | [2] |
| 33.3 mg/kg TID | - | Significant reduction in circulating viral RNA | [18] |
Table 3: Pharmacokinetics of Castanospermine (Active Metabolite of this compound)
| Species | Dosing Regimen (this compound) | Mean Cmax | Mean Cmin | T 1/2 | Reference |
| Human | 400mg loading, then 200mg BID | 5727 ng/mL (30.2 µM) | 430 ng/mL (2.3 µM) | 2.5 ± 0.6 hr | [9][15][16] |
| Mouse | 50 mg/kg BID | - | Target trough: 400 ng/mL | - | [9] |
Table 4: Overview of CELADEN Phase 1b Clinical Trial Results
| Parameter | This compound Group | Placebo Group | Outcome | Reference |
| Mean Virological Log Reduction (VLR) | -1.86 (SD 1.07) | -1.64 (SD 0.75) | Non-significant difference | [7][19] |
| Mean Area Under Fever Curve (AUC) | 54.92 (SD 31.04) | 40.72 (SD 18.69) | Non-significant difference | [7][19] |
| Conclusion | This compound was safe and well-tolerated but did not significantly reduce viral load or fever burden at the tested dose. | [4][19] |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound inhibits α-glucosidase I in the ER, disrupting glycoprotein folding.
Caption: Standard workflow for assessing this compound efficacy in a mouse dengue model.
Caption: Key factors contributing to the this compound in vitro vs. in vivo discrepancy.
Experimental Protocols
Protocol 1: In Vitro Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Seed Vero cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free media. A typical starting concentration might be 100 µM.
-
Virus Preparation: Dilute the dengue virus stock to a concentration that yields 50-100 plaques per well.
-
Incubation: Mix the diluted virus with each concentration of this compound (and a no-drug control) and incubate for 1 hour at 37°C to allow the drug to interact with the virus.
-
Infection: Remove the growth media from the Vero cells and inoculate the wells with the virus-drug mixture. Allow adsorption for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a medium containing 1% methylcellulose or carboxymethylcellulose to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 4-6 days at 37°C with 5% CO2, allowing plaques to form.
-
Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution.
-
Quantification: Count the number of plaques in each well. The EC50 is calculated as the concentration of this compound that reduces the plaque count by 50% compared to the untreated virus control.
Protocol 2: In Vivo Dengue Virus Mouse Model
This protocol is a general guideline and should be adapted based on specific experimental goals and institutional IACUC regulations.
-
Animals: Use AG129 mice (deficient in Type I and II interferon receptors), typically 6-8 weeks old.
-
Virus Strain: Use a mouse-adapted DENV strain (e.g., DENV-2 S221) for lethal challenge models.
-
Infection: Infect mice via intraperitoneal (IP) or intravenous (IV) injection with a predetermined lethal dose of the virus.
-
Drug Formulation: Dissolve this compound in sterile water or saline.
-
Treatment:
-
Regimen: Based on preclinical data, a regimen of 25-50 mg/kg administered twice daily (BID) or four times daily is recommended over once-daily dosing.[2][8]
-
Administration: Administer via oral gavage.
-
Timing: Begin treatment on the day of infection (Day 0) for protection studies, or at a later time point (e.g., Day 3) to test therapeutic efficacy.[8]
-
-
Monitoring:
-
Record survival and body weight daily for at least 14-21 days.
-
Collect blood samples (e.g., via retro-orbital or tail bleed) at specified time points (e.g., Day 3 or 4 post-infection) for viremia analysis.
-
-
Endpoint Analysis:
-
Viremia: Isolate RNA from serum and perform qRT-PCR to quantify viral genome copies. A plaque assay on Vero cells can be used to quantify infectious virus particles.
-
Survival: Analyze survival data using Kaplan-Meier survival curves.
-
Protocol 3: Pharmacokinetic Analysis
-
Dosing: Administer a single dose of this compound to mice via oral gavage.
-
Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Sample Processing: Process blood to collect plasma or serum and store at -80°C.
-
Analysis:
-
Use a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentrations of both this compound and its active metabolite, castanospermine, in the samples.
-
-
Parameter Calculation: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and elimination half-life (T½). For multiple-dose studies, Cmin (trough concentration) can be determined.
References
- 1. researchgate.net [researchgate.net]
- 2. Dose- and schedule-dependent protective efficacy of this compound in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing this compound therapy in mouse models of dengue virus infection of serotypes 1 and 2: The search for a window for potential therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Curing a viral infection by targeting the host: The example of cyclophilin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Iminosugars With Endoplasmic Reticulum α-Glucosidase Inhibitor Activity Inhibit ZIKV Replication and Reverse Cytopathogenicity in vitro [frontiersin.org]
- 13. This compound treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of cellular alpha-glucosidases results in increased presentation of hepatitis B virus glycoprotein-derived peptides by MHC class I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Item - this compound reduces circulating virus in vivo immediately prior to normal time of death in untreated controls. - Public Library of Science - Figshare [plos.figshare.com]
- 19. Efficacy and safety of this compound in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Celgosivir Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Celgosivir.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy employed to enhance the oral bioavailability of this compound?
A1: this compound is a prodrug of castanospermine.[1][2] The primary strategy to enhance its bioavailability is the addition of a 6-O-butanoyl ester moiety to the parent compound, castanospermine. This chemical modification increases the lipophilicity of the molecule, which is intended to improve its absorption from the gastrointestinal tract.[3] Following absorption, endogenous esterases are presumed to rapidly hydrolyze the ester bond, releasing the active drug, castanospermine, into circulation.[4][5]
Q2: Are there other formulation strategies that could potentially enhance this compound's bioavailability?
A2: While the prodrug approach is the cornerstone of this compound's design, other formulation strategies commonly used for antiviral drugs could be explored. These include:
-
Liposomal Formulations: Encapsulating this compound within liposomes may protect it from degradation in the gastrointestinal tract and enhance its absorption. Liposomal delivery has been shown to improve the bioavailability of other antiviral agents.
-
Nanoparticle Formulations: Polymeric nanoparticles can be used to encapsulate this compound, potentially leading to improved stability, controlled release, and enhanced bioavailability.[6][7] This approach has been successful for other antiviral drugs, demonstrating enhanced efficacy and bioavailability.[6]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs. Given the increased lipophilicity of this compound compared to castanospermine, this could be a viable strategy.
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of α-glucosidase I, a host enzyme located in the endoplasmic reticulum (ER).[2][8] This enzyme is crucial for the proper folding of viral glycoproteins. By inhibiting α-glucosidase I, this compound disrupts the glycosylation process, leading to misfolding of viral proteins.[9] This can trigger the host's unfolded protein response (UPR), ultimately reducing the production of infectious viral particles.[9]
Q4: What are the key pharmacokinetic parameters of this compound from clinical studies?
A4: In the CELADEN clinical trial, after oral administration of a 400 mg loading dose followed by 200 mg twice daily, this compound was rapidly converted to its active form, castanospermine.[4][5] Key pharmacokinetic parameters for castanospermine are summarized in the table below.
Troubleshooting Guides
Issue 1: High Variability in In Vivo Pharmacokinetic Data
Possible Causes:
-
Dosing Regimen: The dosing schedule significantly impacts the steady-state minimum concentration (Cmin) of castanospermine.[1] Inconsistent timing of doses can lead to high variability. A twice-a-day regimen has been shown to be more protective than a single daily dose in mouse models.[1]
-
Food Effects: The effect of food on this compound absorption has not been extensively reported in the provided literature. However, for many oral drugs, co-administration with food can alter absorption and bioavailability.
-
Prodrug Instability: The ester linkage in this compound could be susceptible to premature hydrolysis in the gastrointestinal tract, leading to variable absorption of the prodrug versus the more polar parent compound, castanospermine.[10]
Troubleshooting Steps:
-
Standardize Dosing Schedule: Ensure strict adherence to the dosing schedule in preclinical studies. Pharmacokinetic modeling suggests that more frequent dosing (e.g., every 6 or 8 hours) may lead to a significant increase in Cmin with only a modest increase in the total daily dose.[5]
-
Control Feeding Times: In animal studies, standardize the feeding schedule relative to drug administration to minimize variability from food effects.
-
Enteric Coating: To mitigate potential pre-systemic hydrolysis, consider formulating this compound with an enteric coating to protect the ester linkage from the acidic environment of the stomach.
Issue 2: Poor Correlation Between In Vitro Permeability and In Vivo Absorption
Possible Causes:
-
Efflux Transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) that can actively pump substrates back into the apical (lumenal) side, reducing net absorption.[11] If this compound is a substrate for such transporters, this could lead to an underestimation of its absorptive potential in vivo where transporter expression and activity may differ.
-
Metabolism in Caco-2 cells: Caco-2 cells have some metabolic capacity. If this compound is metabolized within the cells during the assay, it can lead to inaccurate permeability measurements.[12]
-
Low Aqueous Solubility: Compounds with low aqueous solubility can present challenges in Caco-2 assays, including precipitation in the assay medium and adsorption to plasticware, leading to poor recovery and inaccurate permeability assessment.[13]
Troubleshooting Steps:
-
Assess Efflux: Conduct bidirectional Caco-2 assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.[11] Co-administration with known efflux pump inhibitors (e.g., verapamil for P-gp) can confirm this.[11]
-
Quantify Parent Compound: When analyzing samples from the receiver compartment, ensure the analytical method is specific for the parent this compound molecule to avoid including any metabolites in the permeability calculation.
-
Improve Solubility in Assay Medium: For poorly soluble compounds, the use of a co-solvent or a solubilizing agent in the donor compartment may be necessary. However, the concentration of such agents must be carefully selected to avoid affecting cell monolayer integrity.[14]
Data Presentation
Table 1: Pharmacokinetic Parameters of Castanospermine after Oral Administration of this compound in Humans (CELADEN Trial)
| Parameter | Mean Value (± SD) | Units |
| Cmax | 5730 (N/A) | ng/mL |
| Cmin | 430 (N/A) | ng/mL |
| Half-life (t½) | 2.5 (± 0.6) | hours |
| Oral Clearance (CL/F) | 132 (± 28) | mL/min |
| Volume of Distribution (V/F) | 28.2 (± 9.1) | L |
Data from the CELADEN trial where patients received a 400 mg loading dose of this compound followed by 200 mg twice daily.[4][5]
Table 2: Dose-Dependent Efficacy of this compound in a Lethal Mouse Model of Dengue Virus Infection
| Dosing Regimen (this compound) | Survival Rate (%) |
| 100 mg/kg once daily | 0 |
| 10 mg/kg twice daily | 13 |
| 25 mg/kg twice daily | 63 |
| 50 mg/kg twice daily | 100 |
Data from a study in AG129 mice infected with a lethal dose of dengue virus.[1][15]
Experimental Protocols
Key Experiment 1: In Vivo Pharmacokinetic Study in a Mouse Model
Objective: To determine the pharmacokinetic profile of castanospermine following oral administration of this compound.
Methodology:
-
Animal Model: AG129 mice are commonly used for studying dengue virus infection and are suitable for pharmacokinetic studies of antiviral agents.[1][15]
-
Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dose (e.g., 10, 25, or 50 mg/kg).[1]
-
Blood Sampling: Collect blood samples via submandibular or retro-orbital bleeding at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Processing: Separate plasma from the blood samples by centrifugation.
-
Bioanalysis: Quantify the concentration of castanospermine (and this compound, if desired) in the plasma samples using a validated LC-MS/MS method.[4]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Key Experiment 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.[12][16]
-
Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[17]
-
Transport Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Add the test compound (this compound dissolved in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound bioavailability.
References
- 1. Dose- and schedule-dependent protective efficacy of this compound in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Prodrug nanotherapy demonstrates in vivo anticryptosporidial efficacy in a mouse model of chronic Cryptosporidium infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US11000516B2 - Dosing regimens of this compound for the prevention of dengue - Google Patents [patents.google.com]
- 16. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Troubleshooting Celgosivir instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Celgosivir. The information focuses on addressing the potential instability of this compound in solution to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
A1: The main cause of this compound instability in solution is the hydrolysis of its 6-O-butanoyl ester bond. This compound is a prodrug of castanospermine; the butanoyl group enhances its bioavailability. In aqueous solutions, this ester bond can be cleaved, converting this compound back to castanospermine. This hydrolysis is catalyzed by acidic or basic conditions and accelerated by increased temperatures.
Q2: How can I minimize the degradation of this compound in my experiments?
A2: To minimize degradation, it is crucial to control the pH, temperature, and storage duration of your this compound solutions. Prepare solutions fresh whenever possible. If you must store solutions, use anhydrous DMSO, aliquot small volumes to avoid repeated freeze-thaw cycles, and store at -80°C. For aqueous-based assays, use buffers with a pH range of 5 to 7, where ester hydrolysis is generally slower, and conduct experiments at the lowest practical temperature.
Q3: What are the signs of this compound degradation in my experiments?
A3: Degradation of this compound to castanospermine may lead to a decrease in the expected biological activity, as the cellular uptake and pharmacokinetic properties of the two compounds differ. Inconsistent or lower-than-expected results in your assays can be an indicator of degradation. Chromatographic analysis (e.g., HPLC) would show a decrease in the this compound peak area and the appearance of a new peak corresponding to castanospermine.
Q4: Can I use aqueous buffers to prepare my this compound stock solution?
A4: It is not recommended to prepare high-concentration stock solutions of this compound in aqueous buffers for long-term storage due to the risk of hydrolysis. For stock solutions, anhydrous DMSO is the preferred solvent. If your experimental protocol requires an aqueous solution, prepare it fresh from a DMSO stock solution just before use and use it immediately.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or reduced biological activity | Degradation of this compound to castanospermine due to hydrolysis. | Prepare fresh this compound solutions for each experiment from a frozen DMSO stock. Minimize the time the compound is in aqueous buffer before being added to the assay. Ensure the pH of your assay buffer is between 5 and 7. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot your DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Precipitation of this compound in aqueous media | Low aqueous solubility of this compound. | After diluting the DMSO stock in aqueous buffer, visually inspect for any precipitation. If precipitation occurs, you may need to decrease the final concentration or add a small amount of a solubilizing agent that is compatible with your experimental system. Sonication may also aid in dissolution. |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound. | The primary degradation product is expected to be castanospermine. Compare the retention time of the unexpected peak with a castanospermine standard if available. To confirm, perform LC-MS analysis to identify the mass of the degradation product (expected m/z for castanospermine [M+H]⁺ ≈ 190.1). |
| Contamination of the solvent or buffer. | Use high-purity, sterile-filtered solvents and buffers. Prepare fresh buffers regularly. |
Data Presentation
This compound and Castanospermine Properties
| Property | This compound | Castanospermine |
| Molecular Formula | C₁₂H₂₁NO₅ | C₈H₁₅NO₄ |
| Molecular Weight | 259.30 g/mol | 189.21 g/mol |
| Primary Mechanism of Action | α-glucosidase I inhibitor (as a prodrug) | α- and β-glucosidase inhibitor |
| Solubility | Soluble in DMSO | Soluble in water |
Recommended Storage Conditions for this compound Solutions
| Solvent | Concentration | Storage Temperature | Recommended Duration |
| Anhydrous DMSO | Stock Solution (e.g., 50 mg/mL) | -80°C | Up to 1 year |
| Anhydrous DMSO | Stock Solution (e.g., 50 mg/mL) | -20°C | Up to 1 month |
| Aqueous Buffer (pH 5-7) | Working Solution | 4°C | Use immediately; do not store |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a general method for assessing the stability of this compound in solution and detecting the formation of its primary degradant, castanospermine.
1. Materials and Reagents:
-
This compound reference standard
-
Castanospermine reference standard (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate buffer components for pH adjustment)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (as this compound and castanospermine lack a strong chromophore, low UV may be necessary)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
To initiate a stability study, dilute the stock solution to the desired concentration in the test solution (e.g., specific buffer at a certain pH and temperature).
-
At specified time points, withdraw an aliquot of the sample, and if necessary, quench the degradation by adding an equal volume of cold acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
5. Data Analysis:
-
Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.
-
Monitor for the appearance and increase in the peak area of any degradation products. If a castanospermine standard is available, compare its retention time to that of the degradant peak.
Visualizations
Mitigating off-target effects of Celgosivir in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Celgosivir in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a prodrug that is rapidly converted to its active form, castanospermine.[1] Castanospermine is an inhibitor of host α-glucosidase I, an enzyme located in the endoplasmic reticulum (ER).[2] This enzyme is crucial for the proper folding of N-linked glycoproteins. By inhibiting α-glucosidase I, this compound disrupts the folding of viral envelope glycoproteins, leading to the production of non-infectious viral particles.[2]
Q2: What are the known on-target and off-target effects of this compound in cellular assays?
-
On-Target Effect: The intended on-target effect is the inhibition of viral replication for enveloped viruses that require N-linked glycosylation for their envelope proteins. This is achieved by disrupting the proper folding of these viral glycoproteins.
-
Off-Target Effect: Since this compound targets a host enzyme, it can also affect the glycosylation and folding of host cell glycoproteins. The primary off-target effect observed in cellular assays is the induction of the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress due to the accumulation of misfolded host proteins.[3][4][5] This can lead to cytotoxicity and may confound the interpretation of antiviral activity.
Q3: How can I differentiate between the antiviral effects of this compound and the cellular stress it induces?
Differentiating between specific antiviral activity and general cellular stress is critical for accurate interpretation of results. Here are key strategies:
-
Monitor UPR Markers: Measure the expression of key UPR markers such as BiP (Binding immunoglobulin protein), CHOP (C/EBP homologous protein), and the splicing of XBP1 (X-box binding protein 1).[1][6][7] An increase in these markers is indicative of ER stress.
-
Use Control Compounds: Include a well-characterized ER stress inducer (e.g., tunicamycin or thapsigargin) as a positive control for the UPR and a cytotoxic agent that does not induce ER stress as a control for general toxicity.[8][9]
-
Employ Chemical Chaperones: Co-treatment with chemical chaperones like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) can help alleviate ER stress.[3][10][11][12][13][14][15] If the observed effect is mitigated by these chaperones, it is likely related to ER stress.
-
Dose-Response Analysis: A steep dose-response curve in a cytotoxicity assay may suggest a non-specific toxic effect, whereas a more gradual curve in an antiviral assay at non-toxic concentrations is more indicative of a specific antiviral effect.
Q4: What is the Selectivity Index (SI) and why is it important for this compound?
The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic window of an antiviral compound. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) (SI = CC50 / EC50 or IC50).[16] A higher SI value indicates greater selectivity of the compound for its antiviral activity over its cytotoxic effects on host cells. For this compound, a favorable SI is essential to ensure that the observed antiviral effects occur at concentrations that are not harmful to the cells.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Cellular Assays
Possible Cause: this compound-induced ER stress leading to apoptosis.
Troubleshooting Steps:
-
Determine the CC50: Perform a dose-response cytotoxicity assay (e.g., CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line.
-
Select Appropriate Concentrations: For antiviral assays, use this compound at concentrations well below the CC50 value to minimize off-target cytotoxicity.
-
Monitor ER Stress Markers: At the concentrations used for antiviral testing, assess the levels of UPR markers (BiP, CHOP, spliced XBP1) to understand the extent of ER stress induction.
-
Co-treatment with Chemical Chaperones: Consider co-incubating the cells with a chemical chaperone like 4-PBA (typically 1-5 mM) or TUDCA (typically 50-100 µM) to mitigate ER stress and determine if this reduces the observed cytotoxicity.[3][10][11][12][13][14][15]
Issue 2: Difficulty in Interpreting Plaque Reduction Assay Results
Possible Cause: Compound cytotoxicity or altered cell morphology due to ER stress can interfere with plaque formation and visualization.
Troubleshooting Steps:
-
Cell Viability Control: In parallel with the plaque assay, perform a cytotoxicity assay using the same cell line, compound concentrations, and incubation time to ensure that the reduction in plaque number is not due to cell death.
-
Microscopic Examination: Carefully examine the cell monolayer under a microscope for signs of cytotoxicity, such as cell rounding, detachment, or changes in morphology, at each compound concentration.
-
Optimize Staining: Ensure that the staining procedure (e.g., with crystal violet) is optimized to clearly distinguish between viable and dead cells.
-
Reduce Incubation Time: If cytotoxicity is observed at later time points, consider reducing the incubation time of the plaque assay, if feasible for the virus being tested.
Issue 3: Inconsistent Results in Cytopathic Effect (CPE) Inhibition Assays
Possible Cause: The cytopathic effect of the virus may be difficult to distinguish from the cytotoxic effect of this compound, especially at higher concentrations.
Troubleshooting Steps:
-
Establish a Clear CPE Baseline: Ensure that the virus consistently produces a clear and reproducible cytopathic effect in the absence of the compound.
-
Parallel Cytotoxicity Assay: Always run a parallel cytotoxicity assay on uninfected cells with the same concentrations of this compound to determine the compound's intrinsic toxicity.
-
Quantitative Readout: Utilize a quantitative method to assess cell viability, such as the CellTiter-Glo assay, rather than relying solely on microscopic observation of CPE.
-
Data Normalization: Normalize the results of the CPE inhibition assay to the results of the parallel cytotoxicity assay to correct for any compound-induced cell death.
Quantitative Data
Table 1: In Vitro Efficacy of this compound Against Various Viruses
| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Dengue Virus (DENV-2) | BHK-21 | Plaque Reduction | ~1.0 | [2] |
| Dengue Virus (DENV-1, 3, 4) | Vero | Plaque Reduction | < 0.7 | N/A |
| Bovine Viral Diarrhea Virus (BVDV) | MDBK | Plaque Reduction | 16 | N/A |
| Bovine Viral Diarrhea Virus (BVDV) | MDBK | Cytopathic Effect | 47 | N/A |
| Human Immunodeficiency Virus (HIV-1) | T-cells | N/A | 2.0 ± 2.3 | N/A |
| SARS-CoV-2 | Vero E6 | Cell Death Inhibition | 2.4 - 51.0 | N/A |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | CC50 (µM) | Reference |
| Madin-Darby Bovine Kidney (MDBK) | N/A | > 500 | [5] |
| Human Hepatoma (Huh-7) | N/A | > 500 | [5] |
| Baby Hamster Kidney (BHK-21) | N/A | > 500 | [5] |
| Human T-cells | Cell Growth | No effect up to 500 | [5] |
Experimental Protocols
Plaque Reduction Assay
Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (IC50).
Methodology:
-
Cell Seeding: Seed susceptible cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable culture medium.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus (typically 50-100 plaque-forming units per well) for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). The IC50 is the concentration of this compound that reduces the number of plaques by 50%.
Cytopathic Effect (CPE) Inhibition Assay
Objective: To determine the concentration of this compound that protects cells from virus-induced cell death by 50% (EC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Virus Infection: Infect the cells with a virus concentration that causes a significant cytopathic effect within a defined period (e.g., 48-72 hours).
-
Incubation: Incubate the plates until CPE is clearly visible in the virus control wells.
-
Cell Viability Measurement: Assess cell viability using a suitable method, such as staining with neutral red or using a quantitative assay like CellTiter-Glo.
-
Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the cell control (no virus, no compound) and virus control wells. The EC50 is the concentration of this compound that results in 50% protection from CPE.
CellTiter-Glo® Luminescent Cell Viability Assay (Cytotoxicity Assay)
Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8]
-
Lysis and Luminescence Generation: Add the CellTiter-Glo® Reagent to each well, mix, and incubate at room temperature to induce cell lysis and stabilize the luminescent signal.[8]
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 is the concentration of this compound that reduces cell viability by 50%.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound's off-target effects.
Caption: Simplified Unfolded Protein Response (UPR) signaling pathway.
References
- 1. Identifying and Characterizing Stress Pathways of Concern for Consumer Safety in Next-Generation Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. Chemical chaperones reduce ER stre ... | Article | H1 Connect [archive.connect.h1.co]
- 4. AntiViralStress - Investigating the synergetic role of ER stress in mounting an antiviral response - Area Science Park [areasciencepark.it]
- 5. The expanding roles of endoplasmic reticulum stress in virus replication and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of agents that promote endoplasmic reticulum stress using an assay that monitors luciferase secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Chaperones to Inhibit Endoplasmic Reticulum Stress: Implications in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-based HTS identifies a chemical chaperone for preventing ER protein aggregation and proteotoxicity | eLife [elifesciences.org]
- 12. The Chemical Chaperone, PBA, Reduces ER Stress and Autophagy and Increases Collagen IV α5 Expression in Cultured Fibroblasts From Men With X-Linked Alport Syndrome and Missense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Small molecule-mediated induction of endoplasmic reticulum stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Celgosivir for Dengue Treatment
This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the clinical trial outcomes of Celgosivir for the treatment of dengue fever.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its proposed antiviral mechanism of action against Dengue Virus (DENV)?
A1: this compound (6-O-butanoyl castanospermine) is a prodrug of castanospermine, an iminosugar that acts as an inhibitor of the host enzyme α-glucosidase I, located in the endoplasmic reticulum (ER).[1][2][3] The proposed mechanism for its antiviral activity against dengue virus (DENV) and other enveloped viruses is the disruption of the proper folding of viral glycoproteins.[1][4][5]
For DENV, the envelope (E) and pre-membrane (prM) proteins are crucial for forming infectious viral particles. These proteins require N-linked glycosylation and subsequent processing by host enzymes, including α-glucosidase, in the ER for correct folding.[5] By inhibiting α-glucosidase, this compound leads to the misfolding of these viral proteins.[5][6] This can result in the retention of viral proteins in the ER, reduced secretion of viral particles, and the production of non-infectious virions, thereby inhibiting the spread of the infection.[5] Pre-clinical studies showed that this compound could inhibit all four DENV serotypes and was effective in mouse models of lethal DENV infection.[1][6]
Caption: Proposed mechanism of this compound in inhibiting Dengue virus replication.
Q2: What was the pivotal clinical trial for this compound in dengue, and what were its primary objectives?
A2: The key clinical trial was the CELADEN trial (ClinicalTrials.gov identifier: NCT01619969), a Phase 1b, randomized, double-blind, placebo-controlled, proof-of-concept study conducted in Singapore.[4][7] The trial aimed to evaluate the efficacy and safety of this compound in adult patients with acute dengue fever.[7]
The primary objectives were to determine if this compound treatment could:
-
Reduce Viral Load: Measured as the mean virological log reduction (VLR) from baseline for days 2, 3, and 4 of treatment.[7]
-
Reduce Fever Burden: Measured by the area under the fever curve (AUC) for temperatures above 37°C from 0 to 96 hours after starting treatment.[7]
Caption: Simplified workflow of the CELADEN clinical trial.
Q3: Why did this compound fail to meet its primary endpoints in the clinical trial?
A3: this compound failed because it did not demonstrate a statistically significant improvement over placebo for either of its primary endpoints.[4][7] Although the group receiving this compound showed a slightly greater mean reduction in viral load, the difference was not significant.[7] Furthermore, the fever burden was unexpectedly higher in the this compound group, though this difference was also not statistically significant.[7] The drug was, however, found to be generally safe and well-tolerated.[4][7]
Table 1: Primary Endpoint Results from the CELADEN Trial
| Primary Endpoint | This compound Group (N=24) | Placebo Group (N=26) | Difference | 90% CI | One-Sided P-Value |
|---|---|---|---|---|---|
| Mean Virological Log Reduction (VLR) | -1.86 (SD 1.07) | -1.64 (SD 0.75) | -0.22 | -0.65 to 0.22 | 0.203 |
| Mean Area Under Fever Curve (AUC) | 54.92 (SD 31.04) | 40.72 (SD 18.69) | 14.20 | 2.16 to 26.25 | 0.973 |
Data sourced from Low JG, et al. The Lancet Infectious Diseases, 2014.[7]
Q4: What are the leading hypotheses for the discrepancy between promising preclinical data and clinical failure?
A4: Several factors are believed to have contributed to the failure of this compound in human trials despite its success in mouse models.
-
Suboptimal Dosing and Pharmacokinetics (PK): this compound is a prodrug that rapidly converts to its active form, castanospermine.[2][8] The dosing regimen used in the CELADEN trial (400 mg loading dose, then 200 mg twice daily) resulted in a mean trough concentration (Cmin) of 2.3 μM.[8][9] While this level was comparable to effective concentrations in mouse models, it may have been insufficient in humans.[8] PK modeling suggested that the viral load reduction showed a trend of greater response with a higher Cmin.[8][9] Later analysis proposed that a modest increase in the total dose could achieve significantly higher trough concentrations, which might be more effective.[9][10]
-
Timing of Treatment Initiation: Patients were treated within 48 hours of fever onset.[7] However, fever in dengue typically appears several days after the initial infection, by which time viremia is already at or near its peak. In contrast, preclinical studies often initiated treatment immediately after or within 24-48 hours of viral challenge, when the viral burden was much lower.[6][8] Initiating antiviral therapy at peak viremia may be too late to significantly alter the course of the illness.
-
Limitations of the Animal Model: The most common model used, the AG129 mouse, lacks receptors for type I and II interferons, making it highly susceptible to DENV.[1] This model does not fully replicate the complex human immune response to dengue infection.[1] The success of this compound in this model may not be directly translatable to human patients where the host immune response plays a significant role in both controlling the virus and disease pathogenesis.[1]
-
Dosing Schedule: Preclinical studies indicated that the efficacy of this compound was dependent on the dosing schedule. A twice-daily regimen was found to be more protective in mice than a single daily dose, suggesting that maintaining a consistent drug concentration is critical.[2] Later studies in mice demonstrated that four daily doses were even more effective than two, especially when treatment was delayed.[1] The twice-daily schedule in the human trial might not have been frequent enough to maintain the necessary therapeutic threshold.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Dose- and schedule-dependent protective efficacy of this compound in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]
Celgosivir Therapeutic Window Enhancement: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the therapeutic window of Celgosivir.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug of castanospermine and acts as an inhibitor of host α-glucosidase I, an enzyme located in the endoplasmic reticulum (ER).[1][2] This enzyme is crucial for the proper folding and maturation of viral glycoproteins.[2][3] By inhibiting α-glucosidase I, this compound disrupts the N-linked glycosylation pathway, leading to misfolded viral proteins, which in turn can reduce the assembly and secretion of infectious virions.[4] This host-targeted mechanism provides a broad spectrum of antiviral activity against many enveloped viruses.[5]
Q2: Why has this compound's clinical efficacy been limited despite promising preclinical data?
Several factors may contribute to the discrepancy between preclinical and clinical outcomes. Clinical trials in dengue patients showed that while this compound was generally safe, it did not significantly reduce viral load or fever.[6][7] Potential reasons for this include:
-
Suboptimal Dosing Regimens: Early clinical trials often used twice-daily dosing. However, preclinical studies suggest that more frequent dosing schedules (e.g., four times a day) might be necessary to maintain therapeutic concentrations of the active metabolite, castanospermine.[3]
-
Timing of Treatment Initiation: In clinical settings, treatment often begins after peak viremia, whereas preclinical studies often initiate treatment at the time of or shortly after infection.
-
Virus Strain and Cell-Type Variability: The efficacy of this compound can be dependent on the specific viral strain and the host cell type used in experiments.[3]
Q3: What are the known side effects of α-glucosidase inhibitors like this compound?
A common side effect associated with α-glucosidase inhibitors is gastrointestinal distress, including flatulence and diarrhea.[8] This is because these inhibitors can also affect intestinal disaccharidases, leading to undigested carbohydrates in the colon that are then fermented by bacteria.[5][8]
Troubleshooting Guide
Problem 1: High variability or poor reproducibility in in-vitro antiviral assays.
-
Possible Cause: Inconsistent cell health or passage number.
-
Solution: Ensure cells are healthy and within a consistent, low passage number range. Perform regular cell viability checks. Contamination can also be a factor, so maintain strict aseptic techniques.[9]
-
Possible Cause: Issues with this compound stock solution.
-
Solution: this compound is soluble in DMSO.[10] Ensure complete solubilization. Prepare fresh stock solutions regularly and store them appropriately, protected from light, to avoid degradation.
-
Possible Cause: Variability in virus titer.
-
Solution: Use a consistent, recently-titered virus stock for all experiments. Perform a new titration if there is any doubt about the stock's potency.
Problem 2: No significant reduction in viral plaques in a plaque reduction assay.
-
Possible Cause: Inadequate drug concentration.
-
Solution: Review the literature for effective concentrations of this compound against your specific virus and cell line. Perform a dose-response experiment to determine the optimal concentration range.
-
Possible Cause: Incorrect timing of drug addition.
-
Solution: For viruses where the primary inhibitory effect is on assembly and release, this compound should be present during the viral replication cycle. Add the compound shortly after viral adsorption.
-
Possible Cause: The virus is not sensitive to α-glucosidase inhibition.
-
Solution: Confirm that the virus you are studying is an enveloped virus that relies on N-linked glycosylation for the proper folding of its surface proteins.
Problem 3: High cytotoxicity observed in cell viability assays (e.g., MTT, XTT).
-
Possible Cause: this compound concentration is too high.
-
Solution: Determine the 50% cytotoxic concentration (CC50) for your specific cell line using a standard cytotoxicity assay. Ensure that the concentrations used in your antiviral assays are well below the CC50 value.
-
Possible Cause: Solvent (e.g., DMSO) toxicity.
-
Solution: Include a solvent control in your experiments to ensure that the observed cytotoxicity is not due to the vehicle used to dissolve this compound. Keep the final DMSO concentration consistent and as low as possible across all wells.
Problem 4: Difficulty in interpreting α-glucosidase inhibition assay results.
-
Possible Cause: Inactive enzyme or substrate.
-
Solution: Always include a positive control (e.g., acarbose) and a negative control (no inhibitor) to ensure the assay is working correctly.[11] If the positive control does not show inhibition, or the negative control shows no enzyme activity, troubleshoot the enzyme and substrate reagents.[12]
-
Possible Cause: Interference from the test compound.
-
Solution: Some compounds can interfere with the colorimetric or fluorometric readout of the assay. Run a control with the compound but without the enzyme to check for background signal.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound Against Various Viruses
| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| HIV-1 | - | - | 2.0 ± 2.3 | [1] |
| Bovine Viral Diarrhoea Virus (BVDV) | - | Plaque Assay | 16 | [1] |
| Bovine Viral Diarrhoea Virus (BVDV) | - | Cytopathic Effect Assay | 47 | [1] |
| Dengue Virus Serotype 2 (DENV-2) | - | - | 0.2 | [1] |
| Dengue Virus Serotypes 1, 3, & 4 | - | - | < 0.7 | [1] |
| Dengue Virus Serotype 2 (DENV-2) | Primary Human Macrophages | - | 5 | [13] |
Table 2: Pharmacokinetic Parameters of this compound's Active Metabolite, Castanospermine, in Humans (CELADEN Trial)
| Parameter | Value | Reference |
| Mean Peak Concentration (Cmax) | 5727 ng/mL (30.2 µM) | [14] |
| Mean Trough Concentration (Cmin) | 430 ng/mL (2.3 µM) | [14] |
| Half-life (t1/2) | 2.5 (± 0.6) hr | [14] |
Experimental Protocols
1. Plaque Reduction Assay for Antiviral Activity
This protocol is a general guideline and should be optimized for the specific virus and cell line being used.
-
Cell Seeding: Seed a 24-well plate with a suitable host cell line to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free media.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free media.
-
Infection: Remove the growth media from the cells and infect the monolayer with the virus dilutions. Incubate for 1-2 hours to allow for viral adsorption.
-
Treatment: Remove the virus inoculum and wash the cells with PBS. Add an overlay medium (e.g., containing 1% methylcellulose) with or without different concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.
-
Staining: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus-only control wells.
2. MTT Assay for Cytotoxicity
This protocol is a general guideline for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Replace the old media with the media containing the different concentrations of this compound. Include wells with untreated cells (negative control) and a solvent control.
-
Incubation: Incubate the plate for a duration relevant to your antiviral assay (e.g., 48-72 hours).[15]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The CC50 value can be calculated from the dose-response curve.
Visualizations
Caption: Mechanism of action of this compound in the Endoplasmic Reticulum.
Caption: Experimental workflow for evaluating and optimizing this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Efficacy and safety of this compound in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. platypustech.com [platypustech.com]
- 10. This compound - Immunomart [immunomart.org]
- 11. abcam.com [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. medkoo.com [medkoo.com]
- 14. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
Validation & Comparative
Celgosivir in the Antiviral Landscape: A Comparative Guide to Glucosidase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Celgosivir and other prominent glucosidase inhibitors, focusing on their antiviral activity. The information is supported by experimental data to aid in the evaluation of these compounds for antiviral research and development.
Glucosidase inhibitors, a class of compounds that interfere with the function of host glucosidase enzymes, have emerged as a promising avenue for broad-spectrum antiviral therapies. By targeting host cellular machinery rather than viral components, these inhibitors offer a higher barrier to the development of viral resistance. This guide delves into the comparative efficacy of this compound, a prodrug of castanospermine, against other notable glucosidase inhibitors such as its parent compound, castanospermine, and miglustat (N-butyldeoxynojirimycin).
Mechanism of Action: Disrupting the Viral Glycoprotein Folding
The primary antiviral mechanism of glucosidase inhibitors lies in their ability to disrupt the proper folding of viral envelope glycoproteins.[1] These glycoproteins are crucial for viral entry, assembly, and egress. The process begins in the endoplasmic reticulum (ER) where nascent viral glycoproteins undergo N-linked glycosylation. Host enzymes, specifically ER α-glucosidases I and II, sequentially trim terminal glucose residues from these glycans. This trimming is a critical step for the glycoprotein to interact with chaperones like calnexin and calreticulin, which mediate correct folding.[2]
Glucosidase inhibitors, being structural mimics of glucose, competitively inhibit ER α-glucosidases I and II.[3] This inhibition leads to the accumulation of improperly folded glycoproteins with unprocessed glycans.[4] These misfolded proteins are often retained in the ER and targeted for degradation, ultimately reducing the production of infectious viral particles.[5]
Comparative Antiviral Activity
The antiviral efficacy of glucosidase inhibitors is typically quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the concentration of the drug required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the drug's toxicity to host cells. A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window.
Table 1: In Vitro Antiviral Activity against Dengue Virus (DENV)
| Compound | Virus Serotype | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | DENV-1, 2, 3, 4 | Vero | < 0.7[3] | > 1000[6] | > 1428 |
| DENV-2 | Vero | 0.2[3] | > 1000[6] | > 5000 | |
| Castanospermine | DENV-2 | Huh-7 | ~50[2] | > 500[2] | > 10 |
| Miglustat | DENV-2 | Vero | Not widely reported | Not widely reported | Not widely reported |
Table 2: In Vitro Antiviral Activity against Human Immunodeficiency Virus (HIV)
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | HIV-1 | Not specified | 2.0 ± 2.3[3] | Not specified | Not specified |
| Castanospermine | HIV-1 | Not specified | Not widely reported | Not specified | Not specified |
| Miglustat | HIV-1 | Not specified | Not widely reported | Not specified | Not specified |
Table 3: In Vitro Antiviral Activity against Hepatitis C Virus (HCV) (surrogate models)
| Compound | Virus Model | Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | BVDV | Plaque Assay | 16[3] | Not specified | Not specified |
| BVDV | Cytopathic Effect | 47[3] | Not specified | Not specified | |
| Castanospermine | BVDV | Not specified | Not widely reported | Not specified | Not specified |
| Miglustat | BVDV | Not specified | Not widely reported | Not specified | Not specified |
Table 4: In Vitro Antiviral Activity against SARS-CoV-2
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Vero E6 | 1 ± 0.2[7] | > 100[6] | > 100 |
| Castanospermine | Vero E6 | Not specified | > 100[6] | Not specified |
| Miglustat | Vero E6 | 41 ± 22[8] | > 1000[1] | > 24 |
| Calu-3 | 80.5 ± 23[1] | > 1000[1] | > 12 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key antiviral assays used to evaluate glucosidase inhibitors.
Plaque Reduction Assay
This assay is a gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.
Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
6-well plates
-
Virus stock (e.g., SARS-CoV-2, Dengue virus)
-
Growth medium (e.g., DMEM with 10% FBS)
-
Overlay medium (e.g., growth medium with 1.5% carboxymethylcellulose (CMC) or low-melting-point agarose)
-
Test compound (e.g., this compound) at various concentrations
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer the following day.
-
Compound Preparation: Prepare serial dilutions of the test compound in growth medium.
-
Infection: When cells are confluent, remove the growth medium and infect the monolayer with a dilution of virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the incubation period, remove the viral inoculum and wash the cells twice with PBS.
-
Overlay: Add the overlay medium containing the different concentrations of the test compound to each well. A control well with no compound should also be included.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Fixation and Staining: After the incubation period, fix the cells with the fixative solution for at least 30 minutes. Remove the overlay and the fixative, and then stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[9][10]
Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral compound.
Objective: To quantify the reduction in the production of infectious progeny virus in the presence of an antiviral compound.
Materials:
-
Susceptible cell line
-
24-well plates
-
Virus stock
-
Growth medium
-
Test compound at various concentrations
-
Trizol reagent (for RNA extraction) or materials for TCID50 assay
Procedure:
-
Cell Seeding and Infection: Seed cells in 24-well plates and infect with the virus at a high multiplicity of infection (MOI) to ensure all cells are infected.
-
Treatment: After viral adsorption, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: At the end of the incubation period, harvest the cell culture supernatant (for secreted virus) and/or the cells (for cell-associated virus).
-
Quantification of Viral Yield: The amount of infectious virus in the harvested samples is then quantified using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay. Alternatively, viral RNA can be quantified using RT-qPCR.
-
Data Analysis: The viral titers from the treated samples are compared to the untreated control to determine the extent of inhibition. The EC50 value can be calculated from the dose-response curve.[11][12]
Cytopathic Effect (CPE) Inhibition Assay
This assay is often used for high-throughput screening of antiviral compounds and measures the ability of a compound to protect cells from virus-induced cell death.
Objective: To determine the concentration of an antiviral compound that protects 50% of cells from virus-induced CPE (EC50).
Materials:
-
Susceptible cell line
-
96-well plates
-
Virus stock
-
Growth medium
-
Test compound at various concentrations
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Neutral Red)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates.
-
Treatment and Infection: Add serial dilutions of the test compound to the wells, followed by the addition of a viral inoculum that causes significant CPE within a few days. Include cell-only controls (no virus, no compound) and virus-only controls (no compound).
-
Incubation: Incubate the plates at 37°C until CPE is clearly visible in the virus-only control wells (typically 3-5 days).
-
Measurement of Cell Viability: Add the cell viability reagent to all wells according to the manufacturer's instructions. This reagent measures a parameter indicative of cell health, such as ATP levels or metabolic activity.
-
Data Analysis: Read the plate using a luminometer or spectrophotometer. The percentage of CPE inhibition is calculated for each compound concentration relative to the cell and virus controls. The EC50 is determined from the dose-response curve.[13][14]
Conclusion
This compound has demonstrated potent in vitro antiviral activity against a range of enveloped viruses, often exhibiting greater efficacy than its parent compound, castanospermine. Its mechanism of action, targeting host ER α-glucosidases, makes it a compelling candidate for further investigation as a broad-spectrum antiviral agent. However, clinical trial results for this compound in dengue fever have been mixed, highlighting the complexities of translating in vitro efficacy to clinical success.[15] Miglustat, an approved drug for certain metabolic disorders, also shows antiviral activity, albeit generally at higher concentrations than this compound.
The data presented in this guide underscore the potential of glucosidase inhibitors as a class of host-targeted antivirals. Further research, including detailed structure-activity relationship studies and the development of more potent and selective second-generation inhibitors, is warranted to fully realize the therapeutic potential of this class of compounds. The experimental protocols provided herein offer a foundation for the standardized evaluation of these and other novel antiviral candidates.
References
- 1. Inhibitors of Protein Glycosylation Are Active against the Coronavirus Severe Acute Respiratory Syndrome Coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the selectivity of ER α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. α-Glucosidase Inhibitors Reduce Dengue Virus Production by Affecting the Initial Steps of Virion Morphogenesis in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. asm.org [asm.org]
- 11. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 13. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
- 14. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Celgosivir's Antiviral Efficacy Against Dengue Virus Serotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Celgosivir, an oral α-glucosidase I inhibitor, has demonstrated antiviral activity against all four serotypes of the dengue virus (DENV) in preclinical studies. This guide provides a comprehensive comparison of this compound's effectiveness against DENV-1, DENV-2, DENV-3, and DENV-4, supported by experimental data and detailed methodologies.
Quantitative Analysis of Antiviral Activity
This compound has shown potent in vitro efficacy against all four dengue virus serotypes. The half-maximal effective concentration (EC50) values, a measure of a drug's potency, are summarized below. Data from in vivo and clinical studies are also presented to provide a broader context of this compound's antiviral potential.
| Parameter | DENV-1 | DENV-2 | DENV-3 | DENV-4 | Reference |
| In Vitro EC50 | < 0.7 µM | 0.2 µM | < 0.7 µM | < 0.7 µM | [1] |
| In Vivo Efficacy (AG129 Mouse Model) | Significant reduction in viremia | Fully protected from lethal infection at 50 mg/kg twice daily | Not specified | Not specified | [2][3] |
| Clinical Trial (CELADEN) | No significant reduction in viral load or fever across serotypes | No significant reduction in viral load or fever across serotypes | No significant reduction in viral load or fever across serotypes | No significant reduction in viral load or fever across serotypes | [4][5] |
Mechanism of Action: Inhibition of α-Glucosidase and Induction of the Unfolded Protein Response
This compound's primary mechanism of action is the inhibition of the host enzyme α-glucosidase I in the endoplasmic reticulum (ER). This enzyme is crucial for the proper folding of viral glycoproteins, such as the envelope (E) and pre-membrane (prM) proteins of the dengue virus.
By inhibiting α-glucosidase I, this compound disrupts the N-linked glycosylation pathway, leading to the misfolding of these viral proteins. This misfolding, particularly of the non-structural protein 1 (NS1), triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis. The accumulation of misfolded viral proteins ultimately results in reduced production of infectious virions.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dose- and schedule-dependent protective efficacy of this compound in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [scholarbank.nus.edu.sg]
- 4. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of this compound in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Analysis of Celgosivir and Direct-Acting Antiviral Agents for Hepatitis C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison between the host-targeted antiviral agent, Celgosivir, and the class of direct-acting antiviral agents (DAAs) for the treatment of Hepatitis C virus (HCV). The comparison focuses on their distinct mechanisms of action, clinical efficacy supported by experimental data, and resistance profiles.
Introduction
The landscape of Hepatitis C treatment has been revolutionized over the past two decades, moving from interferon-based therapies with significant side effects and limited efficacy to highly effective and well-tolerated oral medications. This evolution has been marked by two distinct therapeutic strategies: targeting host cellular processes essential for viral replication, exemplified by this compound, and directly inhibiting viral enzymes, the hallmark of direct-acting antivirals (DAAs). While DAAs have become the standard of care, a comparative study of these divergent approaches offers valuable insights for future antiviral drug development.
Mechanism of Action
The fundamental difference between this compound and DAAs lies in their therapeutic targets. This compound acts on a host enzyme, while DAAs are designed to inhibit specific viral proteins.
This compound: A Host-Targeted Approach
This compound is an oral prodrug of castanospermine, which inhibits the host enzyme α-glucosidase I located in the endoplasmic reticulum.[1][2] This enzyme is crucial for the proper folding of viral envelope glycoproteins. By inhibiting α-glucosidase I, this compound disrupts the normal processing of these glycoproteins, leading to misfolding and preventing the assembly of mature, infectious virions.[1][2]
Direct-Acting Antivirals (DAAs): A Virus-Targeted Strategy
DAAs are a class of drugs that directly interfere with specific HCV proteins essential for viral replication.[3] They are categorized based on their viral target:
-
NS3/4A Protease Inhibitors: These drugs block the viral protease responsible for cleaving the HCV polyprotein into mature, functional proteins.
-
NS5A Inhibitors: These agents target the NS5A protein, a multifunctional phosphoprotein crucial for both viral RNA replication and the assembly of new virus particles.[4]
-
NS5B Polymerase Inhibitors: These drugs inhibit the viral RNA-dependent RNA polymerase, the enzyme responsible for replicating the HCV genome.
The high specificity of DAAs for their viral targets generally results in a favorable safety profile with minimal off-target effects.
Comparative Efficacy
The clinical development of this compound for HCV coincided with the rise of highly effective DAAs. Consequently, this compound was not developed as a monotherapy for HCV and direct comparative trials are unavailable. However, by examining data from their respective early-phase clinical trials, we can draw a comparison of their antiviral potencies.
This compound Efficacy Data
Early clinical trials of this compound as a monotherapy for chronic HCV showed modest antiviral activity. In a Phase IIa trial, a minority of patients achieved a viral load reduction of at least 1.0 log10 IU/mL after 12 weeks of treatment.[5] While not potent enough to be a standalone therapy, it did demonstrate a synergistic effect when combined with pegylated interferon and ribavirin.[2]
Direct-Acting Antiviral (DAA) Efficacy Data
In contrast, early clinical trials of DAAs, even as monotherapy or in dual-DAA combinations, demonstrated rapid and profound reductions in HCV RNA. For instance, the NS5A inhibitor daclatasvir showed mean viral load reductions of 3.2 to 3.3 log10 IU/mL within 24 hours of the first dose.[1] The ultimate success of DAAs is measured by the Sustained Virologic Response (SVR), the absence of detectable HCV RNA 12 weeks after the completion of therapy, which is considered a cure. Modern DAA combination therapies consistently achieve SVR rates exceeding 95% across all HCV genotypes.[6]
| Antiviral Agent | Trial Phase | Regimen | Metric | Result | Reference |
| This compound | Phase IIa | Monotherapy (200-400mg daily for 12 weeks) | Viral Load Reduction | >1.0 log10 in 2/43 patients | [5] |
| Daclatasvir (NS5A Inhibitor) | Phase I | Monotherapy (10mg and 100mg single dose) | Mean Viral Load Reduction at 24h | -3.2 and -3.3 log10 IU/mL, respectively | [1] |
| Modern DAA Combinations | Phase III | Combination Oral Therapy (e.g., Sofosbuvir/Velpatasvir) | SVR12 | >95% | [6] |
| Table 1: Comparative Efficacy of this compound and DAAs in HCV Treatment. |
Resistance Profiles
The differing targets of this compound and DAAs have significant implications for the development of drug resistance.
This compound Resistance
As a host-targeted antiviral, this compound is presumed to have a higher barrier to resistance.[2] For the virus to become resistant, it would need to evolve to no longer depend on the host's α-glucosidase I for the proper folding of its glycoproteins, or utilize the enzyme in a way that is no longer inhibited by the drug. Such adaptations are considered less likely to occur without a significant fitness cost to the virus. To date, specific resistance mutations to this compound in HCV have not been characterized in clinical or in vitro studies.
DAA Resistance
DAAs, by targeting viral proteins, are susceptible to the selection of resistance-associated substitutions (RASs). The high replication rate and error-prone nature of the HCV RNA polymerase lead to a diverse population of viral variants (quasispecies) in an infected individual. Pre-existing RASs can be selected for under the pressure of DAA therapy, leading to treatment failure. The clinical impact of RASs varies by the DAA class, with NS5A inhibitors being the most affected.
| DAA Class | Example RAS | HCV Genotype | Fold Change in EC50 (in vitro) | Reference |
| NS3/4A Protease Inhibitor | V36M + R155K | 1a | >120 (for Boceprevir) | [7] |
| D168A | 1b | 5.7 (for Simeprevir) | [5] | |
| NS5A Inhibitor | Y93H | 3 | >100 (for Velpatasvir) | [8] |
| M28T/V, Q30E/H/R, L31M/V, H58P, Y93C/H/N/S | 1a | Varies by drug (>2.5 to >1000) | [8] | |
| NS5B Polymerase Inhibitor | S282T | 1-6 | 2.4 - 19.4 (for Sofosbuvir) | |
| Table 2: Examples of Resistance-Associated Substitutions (RASs) for Different DAA Classes. |
Experimental Methodologies
The in vitro antiviral activity of both this compound and DAAs against HCV is commonly assessed using the HCV replicon system.
HCV Replicon Assay
This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that contain a subgenomic or full-length HCV RNA molecule (a replicon) that can autonomously replicate. The replicon often includes a reporter gene, such as luciferase, which allows for the quantification of viral replication.
Experimental Protocol:
-
Cell Plating: Huh-7 cells harboring the HCV replicon are seeded into multi-well plates (e.g., 384-well) and allowed to adhere.
-
Compound Addition: The test compound (this compound or a DAA) is serially diluted and added to the cells. Controls include a vehicle (e.g., DMSO) for no inhibition and a known potent HCV inhibitor for 100% inhibition.
-
Incubation: The plates are incubated for a set period (e.g., 72 hours) to allow for HCV replication and the action of the antiviral agent.
-
Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured. A decrease in reporter signal corresponds to an inhibition of HCV replication.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using Calcein AM) is performed to ensure that the observed reduction in replication is not due to cell death.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50) are calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.
Conclusion
The comparative study of this compound and direct-acting antivirals for Hepatitis C highlights a pivotal moment in antiviral drug development. This compound, with its host-targeted mechanism, offered the potential for a high barrier to resistance, a significant theoretical advantage. However, its modest antiviral potency in monotherapy limited its clinical development for HCV in an era where highly potent DAAs were emerging.
Direct-acting antivirals, despite the challenge of resistance, have achieved unprecedented success through combination therapy, targeting multiple viral proteins simultaneously to create a high genetic barrier to failure. This strategy has transformed HCV from a chronic, difficult-to-treat disease into a curable one for the vast majority of patients.
The lessons learned from both approaches remain highly relevant. The high barrier to resistance of host-targeted antivirals continues to be an attractive concept, particularly for rapidly mutating RNA viruses. Future research may focus on identifying host targets that are both critical for a broad range of viruses and can be modulated with a high degree of safety. The success of DAAs underscores the power of targeting viral enzymes directly and the critical importance of combination therapy to overcome resistance. The ongoing challenge is to apply these principles to other viral diseases that still lack effective treatments.
References
- 1. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Daclatasvir in Hepatitis C: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sofosbuvir: A New Oral Once-Daily Agent for The Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iasusa.org [iasusa.org]
- 8. researchgate.net [researchgate.net]
Cross-Resistance Profile of Celgosivir: A Comparative Guide for Researchers
A comprehensive review of available literature reveals a notable absence of specific studies on the cross-resistance between the host-targeted antiviral Celgosivir and other antiviral agents. This guide synthesizes the theoretical framework for this compound's resistance profile, its mechanism of action, and provides a comparative perspective on antiviral resistance.
This compound, an oral prodrug of castanospermine, is an inhibitor of the host enzyme α-glucosidase I.[1] This enzyme plays a crucial role in the proper folding of viral glycoproteins for many enveloped viruses, including hepatitis C virus (HCV) and dengue virus. By inhibiting this host-cell process, this compound disrupts the maturation of functional viral particles.[1]
The High Barrier to Resistance of Host-Targeted Antivirals
Antiviral drugs are broadly categorized into two classes based on their targets: direct-acting antivirals (DAAs) that target viral enzymes and proteins, and host-directed antivirals (HDAs) that target cellular factors essential for viral replication. A primary advantage of HDAs is their theoretically higher barrier to the development of viral resistance. Viruses exhibit high mutation rates, and under the selective pressure of a DAA, mutations can arise in the viral target protein that reduce drug efficacy, leading to resistance. In contrast, for a virus to overcome an HDA, it would need to evolve to utilize a different host pathway or adapt to function without the inhibited host factor, a significantly more complex evolutionary leap.
This compound's Mechanism and its Implications for Resistance
This compound's mechanism of action, the inhibition of the host's α-glucosidase I, is a prime example of a host-directed strategy. This inhibition leads to misfolded viral envelope proteins and the accumulation of non-structural protein 1 (NS1) in the endoplasmic reticulum in the case of dengue virus.[2] This disruption of the viral lifecycle is not dependent on a specific viral protein sequence, making it theoretically less susceptible to the rapid evolution of resistance.
While clinical trials of this compound for dengue fever and as a monotherapy for HCV did not demonstrate sufficient efficacy to proceed to market, the compound's potential to prevent the emergence of drug resistance was noted as a valuable attribute for combination therapies.[1]
Lack of Direct Experimental Cross-Resistance Data
Despite the strong theoretical basis for a high barrier to resistance, extensive literature searches did not yield any published in vitro or in vivo studies that specifically selected for this compound-resistant viral strains and subsequently tested for cross-resistance against other classes of antivirals. Such studies are crucial to definitively characterize the cross-resistance profile of any new antiviral agent.
Hypothetical Experimental Workflow for Assessing Cross-Resistance
To address this knowledge gap, a typical experimental approach to evaluate cross-resistance would involve the following steps. This workflow is based on established methodologies for antiviral resistance testing.
Experimental Protocols
1. In Vitro Selection of Resistant Viruses:
-
Cell Culture and Virus Propagation: A suitable host cell line (e.g., Huh-7 cells for HCV or Vero cells for dengue virus) would be infected with the wild-type virus.
-
Serial Passage: The virus would be cultured in the presence of sub-optimal concentrations of this compound. With each passage, the concentration of this compound would be gradually increased. This process selects for viral variants that can replicate in the presence of the drug.
-
Plaque Purification: Individual viral clones would be isolated from the resistant population through plaque assay to ensure a homogenous population for further analysis.
2. Phenotypic Characterization:
-
Antiviral Susceptibility Assay: The half-maximal inhibitory concentration (IC50) of this compound against the selected viral clones would be determined using a standard antiviral assay, such as a plaque reduction assay or a yield reduction assay. A significant increase in the IC50 value compared to the wild-type virus would confirm resistance.
3. Genotypic Characterization:
-
Viral Genome Sequencing: The full genome of the resistant viral clones would be sequenced to identify any mutations that are not present in the wild-type virus. Given this compound's host target, it is possible that no mutations would be found in the viral genome, or that any observed mutations would be adaptive changes to the altered host environment rather than direct resistance mutations.
4. Cross-Resistance Analysis:
-
Antiviral Susceptibility to Other Drugs: The this compound-resistant clones would be tested for their susceptibility to other classes of antivirals (e.g., NS5B polymerase inhibitors for HCV, or NS3 protease inhibitors for dengue).
-
Data Comparison: The IC50 values of these other antivirals against the this compound-resistant clones would be compared to their IC50 values against the wild-type virus. A significant increase in the IC50 would indicate cross-resistance.
Signaling Pathway of this compound's Action
The antiviral activity of this compound is initiated by its inhibition of α-glucosidase I in the endoplasmic reticulum, which disrupts the normal processing of N-linked glycans on viral glycoproteins.
Conclusion
References
Celgosivir: A Comparative Analysis of its Antiviral Effects Across Viral Families
For Researchers, Scientists, and Drug Development Professionals
Celgosivir, an oral prodrug of castanospermine, is an α-glucosidase I inhibitor that has demonstrated broad-spectrum antiviral activity against a variety of enveloped viruses.[1] Its mechanism of action involves the inhibition of host-cell α-glucosidases I and II, enzymes crucial for the proper folding of viral glycoproteins in the endoplasmic reticulum. This disruption leads to misfolded glycoproteins, which can impair virion assembly, secretion, and infectivity. This guide provides a comparative overview of the in vitro efficacy of this compound against different viral families, supported by available experimental data and detailed methodologies.
Mechanism of Action: Targeting Host Glycoprotein Processing
This compound exerts its antiviral effect not by targeting viral components directly, but by inhibiting host cellular enzymes, specifically α-glucosidase I and II. This host-targeted approach offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance.
The process begins with the oral administration of this compound, which is rapidly absorbed and converted to its active form, castanospermine. Castanospermine then interferes with the N-linked glycosylation pathway of viral envelope proteins within the host's endoplasmic reticulum. By inhibiting α-glucosidase I and II, it prevents the trimming of glucose residues from the nascent glycan chains attached to the viral proteins. This disruption of the natural processing pathway leads to the accumulation of misfolded glycoproteins, which are often retained in the endoplasmic reticulum and targeted for degradation. The consequence for the virus is a significant reduction in the production of properly assembled and infectious virions.
Comparative In Vitro Efficacy of this compound
The antiviral activity of this compound has been evaluated against a range of viruses from different families. The following tables summarize the available quantitative data, primarily as 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values.
Flaviviridae
This compound has demonstrated potent activity against several members of the Flaviviridae family, most notably the Dengue virus.
| Virus | Strain | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Dengue Virus Serotype 1 (DENV-1) | EDEN1 | BHK-21 | Plaque Assay | <0.7 | [2] |
| Dengue Virus Serotype 2 (DENV-2) | S221 | BHK-21 | Plaque Assay | 0.2 | [2] |
| Dengue Virus Serotype 3 (DENV-3) | - | - | Plaque Assay | <0.7 | [2] |
| Dengue Virus Serotype 4 (DENV-4) | - | - | Plaque Assay | <0.7 | [2] |
| Bovine Viral Diarrhea Virus (BVDV) | - | - | Plaque Assay | 16 | [2] |
| Bovine Viral Diarrhea Virus (BVDV) | - | - | Cytopathic Effect Assay | 47 | [2] |
| Bovine Viral Diarrhea Virus (BVDV) | - | - | In vitro assay | 1.27 | [2] |
Retroviridae
This compound has shown inhibitory effects against Human Immunodeficiency Virus Type 1 (HIV-1).
| Virus | Assay Type | IC50 (µM) | Reference |
| Human Immunodeficiency Virus Type 1 (HIV-1) | Glycoprotein processing inhibition | 2.0 ± 2.3 | [2] |
| Human Immunodeficiency Virus Type 1 (HIV-1) | Accumulation of glucosylated oligosaccharides | 20 | [2] |
Herpesviridae
The activity of this compound against members of the Herpesviridae family has been reported, although detailed comparative data is limited.
| Virus | Strain | Assay Type | IC50 / EC50 (µM) | Reference |
| Herpes Simplex Virus-1 (HSV-1) | SC16 | Plaque-reduction assay | Not specified, but showed significant delay in lesion development in mice | [3] |
Togaviridae and Hepadnaviridae
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the antiviral efficacy of compounds like this compound.
Plaque Reduction Assay
This assay is a standard method to quantify the inhibition of viral replication.
Methodology:
-
Cell Culture: Plate susceptible host cells in multi-well plates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent and add to the cell monolayers.
-
Virus Inoculation: Infect the cells with a standardized amount of virus for a defined adsorption period.
-
Overlay: Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for a period sufficient for plaque development.
-
Visualization: Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells, leaving the plaques unstained.
-
Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to untreated virus-infected controls.
-
Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits plaque formation by 50%, by plotting the percentage of inhibition against the compound concentration.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
Methodology:
-
Cell Seeding: Seed host cells in 96-well microtiter plates.
-
Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the addition of a virus dilution that causes a complete cytopathic effect (CPE) in control wells.
-
Incubation: Incubate the plates until CPE is fully developed in the virus control wells.
-
Cell Viability Assessment: Quantify the number of viable cells using a cell viability assay, such as the MTT or neutral red uptake assay.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value, the concentration that protects 50% of the cells from CPE.
Quantitative PCR (qPCR)-Based Assay
This method quantifies the amount of viral nucleic acid (RNA or DNA) produced in the presence of an antiviral compound.
Methodology:
-
Experimental Setup: Treat virus-infected cells with various concentrations of this compound.
-
Nucleic Acid Extraction: At a specific time post-infection, harvest the cell supernatant or cell lysate and extract the viral nucleic acids.
-
Reverse Transcription (for RNA viruses): Convert viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Amplification: Amplify a specific region of the viral genome using qPCR with virus-specific primers and a fluorescent probe or dye.
-
Data Analysis: Quantify the viral load by comparing the amplification cycle threshold (Ct) values to a standard curve. Calculate the percentage of inhibition of viral replication and determine the IC50 or EC50 value.
Conclusion
This compound demonstrates significant in vitro antiviral activity against a range of enveloped viruses, with particularly potent effects observed against members of the Flaviviridae family. Its host-targeted mechanism of action, inhibiting α-glucosidases, provides a broad-spectrum potential and a higher genetic barrier to resistance. While promising data exists for its efficacy against Dengue virus and HIV-1, further research is warranted to fully elucidate its comparative effectiveness against other viral families, such as Togaviridae and Hepadnaviridae, for which specific quantitative data is currently limited. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of this compound's antiviral properties.
References
- 1. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. alpha-Glucosidase inhibitors have a prolonged antiviral effect against hepatitis B virus through the sustained inhibition of the large and middle envelope glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Celgosivir with Interferon for Antiviral Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The combination of Celgosivir, a host-targeting antiviral, with interferon has demonstrated a significant synergistic potential in combating Hepatitis C Virus (HCV) infection. This guide provides a comprehensive evaluation of this combination therapy, presenting supporting experimental data from both in vitro and clinical studies. It is designed to offer researchers, scientists, and drug development professionals a detailed overview of the synergistic effects, underlying mechanisms, and relevant experimental protocols.
In Vitro Synergy Assessment
The synergistic antiviral activity of this compound and interferon has been evaluated using HCV replicon assays. These assays are the standard in vitro system for studying HCV RNA replication. While specific quantitative data on the combination of this compound and interferon from publicly available sources is limited, the principle of such an assessment involves determining the half-maximal effective concentration (EC50) of each drug alone and in combination. A Combination Index (CI) is then calculated to quantify the nature of the interaction, with CI < 1 indicating synergy, CI = 1 indicating an additive effect, and CI > 1 indicating antagonism.
Further research is required to obtain specific EC50 and CI values from dedicated in vitro synergy studies to populate a comprehensive data table.
Clinical Efficacy in HCV Patients
A Phase II clinical trial has provided evidence for the clinical benefit of combining this compound with the standard of care, pegylated interferon alfa-2b (PEG-IFN) and ribavirin (RBV), in patients with chronic HCV genotype 1 infection who were non-responders to previous interferon-based therapy.[1][2]
Table 1: Mean Viral Load Reduction in HCV Genotype-1 Non-Responder Patients at Week 12
| Treatment Group | Mean HCV RNA Reduction (log10 IU/mL) |
| This compound + PEG-IFN + RBV (PRC) | -1.62 |
| PEG-IFN + RBV (PR) | -0.92 |
| This compound + PEG-IFN (PC) | -0.60 |
Data sourced from a Phase II Proof of Concept Study.[2]
These results indicate that the addition of this compound to the standard interferon-based regimen leads to a greater reduction in viral load compared to the standard therapy alone, highlighting the clinical potential of this synergistic combination.[1][2]
Mechanisms of Synergistic Action
The synergistic effect of this compound and interferon stems from their distinct and complementary antiviral mechanisms of action.
This compound , a prodrug of castanospermine, is an inhibitor of α-glucosidase I in the host's endoplasmic reticulum.[3][4][5] This enzyme is crucial for the proper folding of viral glycoproteins. By inhibiting this enzyme, this compound disrupts the maturation of viral envelope glycoproteins, leading to the production of non-infectious viral particles.[3][4][5]
Interferon , on the other hand, is a cytokine that induces a broad antiviral state in target cells. It binds to its cell surface receptor and activates the JAK-STAT signaling pathway. This leads to the transcription of numerous interferon-stimulated genes (ISGs), which encode proteins that inhibit various stages of the viral life cycle, including viral entry, replication, and translation.
The proposed synergy arises from the multi-pronged attack on the virus. While interferon reduces viral replication and protein synthesis, this compound ensures that any new viral particles that are assembled are non-infectious. This dual action is more effective at controlling the viral population than either agent alone.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase II Proof of Concept Study of this compound in combination woth peginterferon alfa-2a and ribavirin in chronic hepatitis C genotype-1 non responder patients [natap.org]
- 3. This compound, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection. | Semantic Scholar [semanticscholar.org]
- 4. This compound, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Celgosivir's Antiviral Efficacy Across Host Cell Lines
A comprehensive guide for researchers and drug development professionals on the in-vitro activity of Celgosivir, a host-targeting antiviral agent.
This compound, an oral prodrug of castanospermine, is a host-targeting antiviral agent that inhibits the host enzyme α-glucosidase I. This enzyme is crucial for the proper folding of viral glycoproteins in the endoplasmic reticulum (ER) of the host cell. By inhibiting this enzyme, this compound disrupts the maturation of a wide range of enveloped viruses, leading to a potent antiviral effect. This guide provides a comparative analysis of this compound's efficacy in various host cell lines, supported by experimental data and detailed protocols.
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of this compound has been evaluated against several enveloped viruses in a variety of host cell lines. The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values reported in the literature.
| Dengue Virus (DENV) | BHK-21 | Huh-7 | Vero | THP-1 |
| DENV-1 | 0.066 - 0.105 µM | Not Reported | < 0.7 µM | Not Reported |
| DENV-2 | 0.061 - 0.119 µM | Not Reported | 0.2 µM | Not Reported |
| DENV-3 | Not Reported | Not Reported | < 0.7 µM | Not Reported |
| DENV-4 | Not Reported | Not Reported | < 0.7 µM | Not Reported |
Table 1: Comparative EC₅₀ values of this compound against different Dengue virus serotypes in various host cell lines. Values are presented as ranges from different studies and multiplicities of infection (MOI).
| Other Viruses | Cell Line | IC₅₀ / EC₅₀ |
| HIV-1 | Not Reported | IC₅₀: 2.0 ± 2.3 µM |
| BVDV (HCV surrogate) | Not Reported | IC₅₀: 1.27 µM (in vitro assay) |
| BVDV (HCV surrogate) | Not Reported | IC₅₀: 16 µM (plaque assay) |
| BVDV (HCV surrogate) | Not Reported | IC₅₀: 47 µM (cytopathic effect assay) |
Table 2: IC₅₀ and EC₅₀ values of this compound against other enveloped viruses.
Mechanism of Action: Induction of the Unfolded Protein Response
This compound's inhibition of α-glucosidase I leads to the accumulation of misfolded viral glycoproteins in the ER, triggering a cellular stress pathway known as the Unfolded Protein Response (UPR).[1][2] The UPR is a signaling network that aims to restore ER homeostasis but can also induce apoptosis if the stress is prolonged or severe. The three main branches of the UPR are initiated by the sensors PERK, IRE1, and ATF6.
References
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of Celgosivir in a Research Setting
Core Principles of Investigational Drug Disposal
The disposal of any investigational drug, including Celgosivir, is governed by stringent regulations to mitigate potential hazards. All used and unused investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines and any standards set by industry sponsors.[1] It is crucial to distinguish between hazardous and non-hazardous waste, as this determination will dictate the appropriate disposal pathway.
Key Steps for this compound Disposal:
-
Hazard Assessment: The first critical step is to determine if this compound is classified as a hazardous waste. This can typically be found in the Safety Data Sheet (SDS) or by consulting with an institution's Environmental Health and Safety (EHS) department.
-
Segregation and Labeling: this compound waste must be segregated from other laboratory waste. It should be placed in a designated, compatible container that is clearly labeled as "Hazardous Waste" if applicable.[2] The label should include the name of the active ingredient (this compound), concentration, the Principal Investigator's name, and the location.[2]
-
Secure Storage: Labeled waste containers must be stored in a designated Satellite Accumulation Area (SAA).[2] This area should be secure and regularly inspected to ensure compliance with safety standards.[2]
-
Professional Disposal: The final disposal of this compound should be handled by a licensed hazardous waste vendor.[1][3] Your institution's EHS office will coordinate the pickup and transport of the waste to a permitted incineration facility.[1][2][3] Incineration is the preferred method for the destruction of investigational drugs to ensure complete breakdown of the active pharmaceutical ingredient.[1][3]
Procedural Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial waste generation to final destruction.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available in the provided search results, the general procedures for investigational drug disposal provide a framework. The key is adherence to institutional and regulatory limits for hazardous waste accumulation and storage times.
| Parameter | Guideline | Source |
| Waste Accumulation Time | Varies by generator status; consult EHS | [2] |
| Container Labeling | Must include specific chemical and PI information | [2] |
| Final Disposal Method | Incineration at an EPA-permitted facility | [1][2][3] |
Important Considerations:
-
Training: All personnel handling this compound waste must receive training on chemical waste management.[2]
-
Documentation: Meticulous records of all disposed investigational drugs must be maintained, including a certificate of destruction.[1][3]
-
Empty Containers: Even empty containers that held this compound should be disposed of as hazardous waste unless thoroughly decontaminated.
By following these established procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental responsibility. Always consult your institution's specific policies and the relevant Safety Data Sheet for the most accurate and detailed guidance.
References
Essential Safety and Handling of Celgosivir: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE) and Handling
Given that Celgosivir is a pro-drug of castanospermine, which is classified as harmful if swallowed, in contact with skin, or inhaled, a cautious approach to handling is necessary.[1] Standard laboratory PPE is required to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene | To prevent skin contact with the compound. |
| Body Protection | Laboratory coat or gown | Long-sleeved, fully buttoned | To protect skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | To protect eyes from splashes or aerosols. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved, fit-tested | Recommended when handling the powder form or when there is a risk of aerosol generation. |
Handling Procedures: All work with this compound, particularly when handling the solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust particles.[1] Personnel should be trained on the potential hazards and the correct use of PPE.[2]
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Disposal Plan
As an investigational drug, all this compound waste, including empty containers, contaminated PPE, and unused material, should be treated as hazardous waste.[3][4][5]
Disposal Protocol:
-
Segregation: All this compound-contaminated waste must be segregated from general laboratory waste.
-
Containment: Waste should be collected in clearly labeled, sealed containers suitable for hazardous chemical waste.
-
Removal: The contained waste must be disposed of through a licensed environmental waste management vendor, typically via incineration.[3][5]
-
Documentation: Maintain a record of all disposed investigational drug waste in accordance with institutional and regulatory guidelines.
By implementing these safety and handling protocols, research institutions can ensure a safe working environment for their personnel while advancing important drug development research. Adherence to these guidelines will build a foundation of trust in laboratory safety and chemical handling practices.
References
- 1. Castanospermine|79831-76-8|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
